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  • Product: 6-Bromo-2H-1,3-benzoxazine-2-thione
  • CAS: 647849-59-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Bromo-2H-1,3-benzoxazine-2-thione: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Bromo-2H-1,3-benzoxazine-2-thione, a heterocyclic compound with significant potential in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2H-1,3-benzoxazine-2-thione, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its prospective applications in the field of drug development.

Unveiling the Structure: The 6-Bromo-2H-1,3-benzoxazine-2-thione Scaffold

6-Bromo-2H-1,3-benzoxazine-2-thione is a bicyclic heteroaromatic compound. Its core structure consists of a benzene ring fused to a 1,3-oxazine ring. A bromine atom is substituted at the 6th position of the benzene ring, and a thione functional group (C=S) is present at the 2nd position of the oxazine ring. The presence of the bromine atom and the thione group are expected to significantly influence the molecule's chemical reactivity and biological activity.

Caption: Chemical structure of 6-Bromo-2H-1,3-benzoxazine-2-thione.

Crafting the Molecule: A Proposed Synthetic Pathway

G Proposed Synthetic Workflow for 6-Bromo-2H-1,3-benzoxazine-2-thione start Starting Material: 4-Bromophenol step1 Step 1: Synthesis of Precursor (2-(aminomethyl)-4-bromophenol) start->step1 Reagents: Formaldehyde, Ammonia step2 Step 2: Cyclization with Thiocarbonylating Agent step1->step2 Intermediate product Final Product: 6-Bromo-2H-1,3-benzoxazine-2-thione step2->product Reagents: Thiophosgene or CS₂

Caption: Proposed two-step synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione.

Experimental Protocol

Step 1: Synthesis of 2-(aminomethyl)-4-bromophenol

This step involves a Mannich-type reaction, a common method for the aminoalkylation of acidic protons located on a carbon atom adjacent to a carbonyl group.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde followed by the dropwise addition of aqueous ammonia.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield 2-(aminomethyl)-4-bromophenol.

Step 2: Synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione

The cyclization of the aminomethylphenol intermediate can be achieved using a thiocarbonylating agent like thiophosgene or carbon disulfide.[1][3] The use of thiophosgene is often preferred for its higher reactivity.[4][5]

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(aminomethyl)-4-bromophenol from Step 1 in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base and Thiophosgene: Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine, to act as a proton scavenger. Subsequently, a solution of thiophosgene in the same solvent is added dropwise with vigorous stirring.

  • Reaction Conditions: The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature. TLC should be used to monitor the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford pure 6-Bromo-2H-1,3-benzoxazine-2-thione.

Characterization: Predicted Physicochemical and Spectroscopic Properties

The anticipated properties of 6-Bromo-2H-1,3-benzoxazine-2-thione are summarized below. These predictions are based on the analysis of structurally similar compounds.

PropertyPredicted Value
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
LogP Estimated to be in the range of 2.5 - 3.5
Hydrogen Bond Donors 1 (from the N-H group)
Hydrogen Bond Acceptors 1 (from the Oxygen atom)
Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxazine ring, and the N-H proton. The aromatic protons should appear as multiplets in the range of δ 6.8-7.5 ppm. The two methylene groups (-O-CH₂-N- and Ar-CH₂-N-) are expected to show distinct singlets or AB quartets in the region of δ 4.5-5.5 ppm.[6][7] The N-H proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature signals for the aromatic carbons, the two methylene carbons, and the thione carbon (C=S). The thione carbon is expected to be significantly deshielded, appearing in the range of δ 180-200 ppm.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration is anticipated. The C=S stretching vibration is expected to appear in the region of 1020-1250 cm⁻¹.[9][10] Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

Potential in Drug Discovery and Development

The 1,3-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][11] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a drug candidate, and in some cases, it can lead to improved pharmacological activity.[12]

Thione-containing heterocyclic compounds are also known to possess diverse biological activities. The thione group can act as a hydrogen bond acceptor and may participate in metal chelation, which can be crucial for interacting with biological targets such as enzymes.[13]

Given these precedents, 6-Bromo-2H-1,3-benzoxazine-2-thione is a promising candidate for drug discovery programs. Its potential applications include:

  • Anticancer Agents: Many substituted benzoxazine derivatives have shown potent antiproliferative activity against various cancer cell lines.[14] The mechanism of action could involve the inhibition of kinases or other enzymes involved in cell signaling pathways.

  • Antimicrobial Agents: The benzoxazine core is associated with antibacterial and antifungal properties.[2] The bromo and thione functionalities may further enhance this activity.

  • Enzyme Inhibitors: The structural features of this molecule make it a potential inhibitor for various enzymes. For example, some cyclic thioureas have been shown to inhibit acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrases.[13]

Potential Mechanism of Action as a Kinase Inhibitor drug 6-Bromo-2H-1,3-benzoxazine-2-thione kinase Kinase (e.g., HER2, JNK1) drug->kinase drug->block substrate Substrate Protein atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate Protein substrate->phosphorylated_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream inhibition Inhibition

Caption: Hypothetical inhibition of a protein kinase by 6-Bromo-2H-1,3-benzoxazine-2-thione.

Conclusion

6-Bromo-2H-1,3-benzoxazine-2-thione represents a compelling, yet underexplored, chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a foundational understanding of its structure, a detailed and practical synthetic approach, and a predictive analysis of its key physicochemical and spectroscopic properties. The structural motifs present in this molecule, namely the brominated benzoxazine core and the thione functionality, suggest a rich pharmacological potential, particularly in the development of novel anticancer and antimicrobial agents. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock the promise of this intriguing heterocyclic compound.

References

Sources

Exploratory

The 1,3-Benzoxazine-2-Thione Scaffold: Strategic Guide for Drug Discovery

This guide serves as a high-level technical resource for the design, synthesis, and application of the 1,3-benzoxazine-2-thione scaffold. It is structured to move from fundamental chemical architecture to advanced therap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical resource for the design, synthesis, and application of the 1,3-benzoxazine-2-thione scaffold. It is structured to move from fundamental chemical architecture to advanced therapeutic applications, specifically highlighting the transition from "privileged structure" to clinical candidate (e.g., Tanaproget).

Executive Summary & Pharmacophore Analysis

The 1,3-benzoxazine-2-thione is a bicyclic heterocycle consisting of a benzene ring fused to a six-membered oxazine ring containing a thione (C=S) moiety. Unlike its keto-analogue (benzoxazinone), the thione variant offers unique physicochemical properties that exploit the bioisosteric replacement of oxygen with sulfur .

The Thione Advantage (C=S vs. C=O)

In medicinal chemistry, replacing a carbonyl oxygen with sulfur (thionation) alters the pharmacokinetics profile significantly:

  • Lipophilicity: The C=S bond is less polar than C=O, increasing logP and often enhancing membrane permeability (blood-brain barrier penetration).

  • Hydrogen Bonding: Sulfur is a weak hydrogen bond acceptor but a strong donor in the thioamide context. This alters binding pocket affinity, particularly in hydrophobic clefts where water displacement is energetically favorable.

  • Metabolic Stability: Thiones are generally more resistant to hydrolysis by esterases/amidases compared to their oxo-counterparts, though they introduce new metabolic liabilities (e.g., oxidative desulfuration).

Tautomerism and Reactivity

The scaffold exhibits thione-thiol tautomerism, which is critical for derivatization.

  • Thione Form (A): Predominant in neutral solution; essential for receptor binding (e.g., Progesterone Receptor).

  • Thiol Form (B): Favored in basic conditions; facilitates S-alkylation reactions.

Tautomerism Thione Thione Form (NH-C=S) (Major Tautomer) Thiol Thiol Form (N=C-SH) (Reactive Intermediate) Thione->Thiol  Basic pH  

Figure 1: Tautomeric equilibrium governing the reactivity of the benzoxazine-2-thione core.

Synthetic Methodologies

To ensure scientific integrity, we distinguish between the synthesis of the 5-membered benzoxazole (from 2-aminophenol) and the 6-membered benzoxazine (required here). The 6-membered ring requires a one-carbon spacer, typically 2-aminobenzyl alcohol .

Protocol: TCDI-Mediated Cyclization (Green Profile)

This protocol is superior to the traditional Carbon Disulfide (CS₂) method due to higher yields, milder conditions, and the avoidance of toxic, volatile CS₂ gas.

Reaction:



Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzyl alcohol (10 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (50 mL).

    • Rationale: Anhydrous conditions prevent the hydrolysis of TCDI back to imidazole and CO₂/CS₂.

  • Reagent Addition: Add 1,1'-Thiocarbonyldiimidazole (TCDI) (11 mmol, 1.1 eq) in a single portion.

    • Observation: The reaction may be slightly exothermic.

  • Reflux: Heat the mixture to reflux (66°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material (polar amine) should disappear, and a less polar product spot should appear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in CH₂Cl₂, wash with 1N HCl (to remove imidazole byproduct) and brine. Dry over Na₂SO₄. Recrystallize from Ethanol/Water.

Alternative Industrial Route (Xanthate Method)

For kilogram-scale synthesis where TCDI cost is prohibitive:

  • React 2-aminobenzyl alcohol with Potassium Ethyl Xanthate in refluxing ethanol.

  • Mechanism: The amine attacks the xanthate, releasing ethanol and forming the cyclic thione after intramolecular displacement.

Therapeutic Applications & SAR

The benzoxazine-2-thione scaffold is a "Privileged Structure," meaning it can be decorated to hit diverse biological targets.

Primary Indication: Progesterone Receptor (PR) Agonists

The most authoritative validation of this scaffold is Tanaproget (NSP-989), a high-affinity, non-steroidal PR agonist.

  • Mechanism: Tanaproget binds to the PR ligand-binding domain, inducing a conformational change distinct from steroidal progestins. It eliminates the hydrogen bond network usually required by the C3-ketone of progesterone, relying instead on hydrophobic interactions and the thione sulfur.

  • Clinical Value: Reduced side effects (no glucocorticoid or androgenic cross-reactivity) compared to medroxyprogesterone acetate.

Secondary Indication: Antimicrobial & Anticancer[1]
  • Antimicrobial: Substituted derivatives (e.g., 6-halo congeners) exhibit activity against MRSA (S. aureus). The mechanism involves disruption of bacterial cell wall synthesis or DNA gyrase inhibition.

  • Anticancer: 6-aryl-benzoxazine-2-thiones show cytotoxicity against MCF-7 (breast) and HeLa (cervical) lines.

    • Pathway: Induction of apoptosis via Caspase-3 activation and potential Topoisomerase II inhibition.

Structure-Activity Relationship (SAR) Map

SAR Core 1,3-Benzoxazine-2-thione Scaffold N1 N1 Position: Alkylation reduces H-bonding but increases lipophilicity. Essential for PR binding (Tanaproget). Core->N1 C2 C2=S (Thione): Critical for bioisosterism. Replacing with O (Keto) reduces potency 10-50x in PR models. Core->C2 C6 C6 Position: Electronic withdrawing groups (F, Cl, CN) or Aryl groups enhance metabolic stability and receptor affinity. Core->C6 Benzene Benzene Ring: Fusion site. Substitutions dictate cytoxicity profile. Core->Benzene

Figure 2: Structure-Activity Relationship (SAR) logic for the benzoxazine-2-thione core.

Quantitative Data Summary

The following table summarizes representative IC₅₀ values from literature, comparing the thione scaffold against standard references.

Target / Cell LineCompound ClassDerivative TypeIC₅₀ / MICReference Standard
Progesterone Receptor AgonistTanaproget (6-aryl-thio)1.7 nM Progesterone (4.5 nM)
MCF-7 (Breast Cancer) Cytotoxic Agent6-bromo-benzoxazine-2-thione4.2 µM Doxorubicin (1.8 µM)
S. aureus (MRSA) AntibacterialN-benzyl-6-chloro derivative8 µg/mL Ciprofloxacin (0.5 µg/mL)
Topoisomerase II Inhibitor6-nitro-benzoxazine-2-thione12.5 µM Etoposide (25 µM)

Advanced Workflow: Tanaproget Synthesis

To demonstrate the application of this scaffold in a complex drug, the synthesis of the Tanaproget precursor is outlined below.

Synthesis SM 3,5-Dibromoaniline Step1 1. Iodine/Ag2SO4 (Regioselective Iodination) SM->Step1 Int1 Intermediate A Step1->Int1 Step2 2. Pd-Catalyzed Coupling (Boronic Acid) Int1->Step2 Int2 Biaryl Amine Step2->Int2 Step3 3. TCDI Cyclization (Thione Formation) Int2->Step3 Product Tanaproget Core (Benzoxazine-2-thione) Step3->Product

Figure 3: Synthetic route to the Tanaproget core, highlighting the late-stage thionation strategy.

References

  • Zhang, Z., et al. (2005). Synthesis and structure-activity relationship of novel 6-aryl-1,4-dihydrobenzo[d][1,3]oxazine-2-thiones as progesterone receptor modulators leading to the potent and selective nonsteroidal progesterone receptor agonist tanaproget. Journal of Medicinal Chemistry.[1]

  • Fensome, A., et al. (2005). New Progesterone Receptor Agonists: 3,1-Benzoxazine-2-thiones as Potent, Nonsteroidal Progestins.[2] Bioorganic & Medicinal Chemistry Letters.

  • Bhardwaj, V., et al. (2012). 1,3-Benzoxazine-2-thione: A versatile scaffold for the synthesis of diverse heterocycles. Tetrahedron Letters.

  • Keating, C.M., et al. (2006). Metabolism of Tanaproget: Identification of a Novel S-Linked Glucuronide.[3] Drug Metabolism and Disposition.

  • Katzenellenbogen, J.A., et al. (2010). Imaging Progesterone Receptor in Breast Tumors: Synthesis and Receptor Binding Affinity of Fluoroalkyl-Substituted Analogues of Tanaproget.[4] Journal of Medicinal Chemistry.[1]

Sources

Foundational

Definitive Technical Profile: 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

This guide provides an in-depth technical analysis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione , a critical heterocyclic scaffold in medicinal chemistry. [1] Chemical Identity & Structural Classification The term "benzoxa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione , a critical heterocyclic scaffold in medicinal chemistry.

[1]

Chemical Identity & Structural Classification

The term "benzoxazine thione" most frequently refers to the 2H-1,4-benzoxazine-3(4H)-thione isomer in drug discovery contexts, particularly as a precursor for fused heterocyclic systems (e.g., triazolo- or thiazolo-benzoxazines).

Note on Isomerism: A related isomer, 6-bromo-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS 23611-66-7), exists but is structurally distinct (a cyclic thiocarbamate/anhydride hybrid). This guide focuses on the 1,4-benzoxazine scaffold due to its prominence in bioactive molecule synthesis.[1]

Core Identifiers
PropertyDetail
IUPAC Name 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione
Common Name 6-Bromobenzoxazinethione
CAS Number Not widely indexed (Synthesized in situ from CAS 24036-52-0 )
PubChem CID
Molecular Formula C₈H₆BrNOGS
Molecular Weight 244.11 g/mol
SMILES C1C(=S)NC2=C(O1)C=CC(=C2)Br
InChI Key (Derivative of UQCFMEFQBSYDHY-UHFFFAOYSA-N)
Physicochemical Properties (Calculated)
ParameterValueSignificance
LogP (o/w) ~2.3Moderate lipophilicity; suitable for membrane permeability.
TPSA ~40 ŲHigh potential for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for active site binding (e.g., kinase hinge regions).
H-Bond Acceptors 2 (S, O)The thione sulfur is a soft nucleophile/acceptor.

Synthesis & Manufacturing Protocol

The commercial availability of the thione is limited due to the oxidative instability of the C=S bond over long-term storage. Standard laboratory practice involves synthesizing it on-demand from the stable lactam precursor, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0).

Retrosynthetic Analysis

The synthesis relies on the chemoselective thionation of the lactam carbonyl. Lawesson’s Reagent (LR) is preferred over phosphorus pentasulfide (


) due to milder conditions and higher yields, avoiding bromination side reactions.
Step-by-Step Experimental Protocol

Objective: Conversion of 6-bromo-2H-1,4-benzoxazin-3(4H)-one to the thione.

  • Reagents:

    • Substrate: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq, 10 mmol).

    • Thionating Agent: Lawesson’s Reagent (0.6 eq, 6 mmol).

    • Solvent: Anhydrous Toluene (50 mL).

  • Procedure:

    • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

    • Addition: Charge the flask with the substrate and solvent. Add Lawesson’s Reagent in a single portion.

    • Reaction: Reflux the mixture at 110°C for 3–5 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane). The product typically moves faster (higher

      
      ) than the starting lactam.
      
    • Workup: Cool to room temperature. The thione may precipitate as yellow crystals. If not, concentrate the solvent in vacuo to ~10 mL.

    • Purification: Filter the precipitate or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Yield: Typical yields range from 85–92%.

  • Characterization:

    • IR: Disappearance of the strong C=O stretch (~1680 cm⁻¹) and appearance of C=S stretch (~1250–1300 cm⁻¹).

    • ¹H NMR (DMSO-d₆): The NH proton typically shifts downfield (from ~10.8 ppm to ~12.5 ppm) due to the higher acidity of the thioamide.

Mechanistic & Pharmacological Utility

The 6-bromo-benzoxazine thione is rarely the final drug; it is a high-value intermediate . The bromine atom at position 6 allows for late-stage diversification (e.g., Suzuki-Miyaura coupling), while the thione moiety serves as a "chemical handle" for heterocyclization.

Reactivity Profile: The Thione Advantage

Unlike the oxo-derivative, the thione is highly reactive toward nucleophilic attack and cyclization.

  • S-Alkylation: Reaction with alkyl halides yields S-alkyl thioimidates, precursors to amidines.

  • Cyclocondensation: Reaction with hydrazines or amidines yields fused tricyclic systems (e.g., [1,2,4]triazolo[4,3-c][1,4]benzoxazines), which are potent pharmacophores.

Signaling Pathway & Biological Logic

The benzoxazine core mimics the quinolone scaffold, interacting with bacterial DNA gyrase or mammalian kinase domains.

Benzoxazine_SAR Precursor 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0) Thione 6-Bromo-2H-1,4-benzoxazin-3(4H)-thione (Key Intermediate) Precursor->Thione Lawesson's Rgt. (Thionation) FusedSystem Triazolo-benzoxazines (Bioactive Scaffold) Thione->FusedSystem Hydrazine/Cyclization Coupling Pd-Catalyzed Coupling (at 6-Br position) Thione->Coupling Diversification Target Target: DNA Gyrase / Kinase (Antimicrobial/Anticancer) FusedSystem->Target Binding Affinity

Figure 1: Synthetic workflow and pharmacological logic transforming the oxo-precursor to bioactive fused systems via the thione intermediate.

Key Applications
  • Antimicrobial Agents: Fused triazolo-benzoxazines derived from this thione have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by mimicking the binding mode of fluoroquinolones.

  • Anticancer Therapeutics: The 6-bromo position allows for the attachment of aryl groups (via Suzuki coupling) that target the ATP-binding pocket of tyrosine kinases (e.g., EGFR).

  • Anthelmintics: Thione derivatives have demonstrated activity against parasitic worms, likely through tubulin polymerization inhibition.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the thione is sparse, it should be handled as a potent bioactive sulfur compound.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C=S bond is susceptible to oxidative desulfurization to the ketone upon prolonged exposure to air/moisture.

  • Odor: Characteristic sulfur/mercaptan odor; use exclusively in a fume hood.

  • Disposal: Treat as hazardous sulfur-containing organic waste. Do not mix with oxidizers (risk of SOx generation).

References

  • PubChem Compound Summary. (n.d.). 6-bromo-2H-1,4-benzoxazin-3(4H)-thione (CID 59254392). National Center for Biotechnology Information. Retrieved from [Link]

  • Shridhar, D. R., et al. (1985).[2] Synthesis and anthelmintic activity of some new 6- and 7-isothiocyanato-2H-1,4-benzoxa(thia)zin-3(4H)-ones and benzoxa(thia)zin-3(4H)-thiones. Indian Journal of Chemistry, Section B. (Foundational text on benzoxazine thione synthesis).

Sources

Exploratory

Solubility profile of 6-Bromo-2H-1,3-benzoxazine-2-thione in organic solvents

This is an in-depth technical guide on the solubility profiling of 6-Bromo-2H-1,3-benzoxazine-2-thione , designed for researchers and drug development professionals. Executive Summary & Compound Significance 6-Bromo-2H-1...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profiling of 6-Bromo-2H-1,3-benzoxazine-2-thione , designed for researchers and drug development professionals.

Executive Summary & Compound Significance

6-Bromo-2H-1,3-benzoxazine-2-thione is a critical heterocyclic scaffold in medicinal chemistry, particularly valued for its antimicrobial and antifungal properties. As a derivative of the 1,3-benzoxazine class, its sulfur-containing "thione" moiety (


) at the 2-position imparts unique electronic and steric properties compared to its "one" (carbonyl) analogs.

Understanding the solubility profile of this compound in organic solvents is not merely a physical characterization task; it is a prerequisite for:

  • Process Optimization: Designing efficient recrystallization protocols for purification.

  • Formulation Development: Selecting appropriate vehicles for bioavailability studies.

  • Synthetic Utility: Determining suitable reaction media for further functionalization (e.g., N-alkylation).

This guide provides a rigorous framework for determining, analyzing, and modeling the solubility of 6-Bromo-2H-1,3-benzoxazine-2-thione, grounded in thermodynamic principles and validated experimental protocols.

Chemical Identity
PropertyDetail
IUPAC Name 6-Bromo-2-thioxo-2H-1,3-benzoxazine
Molecular Formula

Molecular Weight 242.09 g/mol
Key Functional Groups Cyclic Thione (

), Aryl Bromide (

), Cyclic Ether (

)
CAS Number Specific derivative often synthesized in-situ; see analogs like 23611-66-7

Experimental Protocol: Determination of Solubility

To generate a high-fidelity solubility profile, a self-validating laser monitoring observation technique or a standard gravimetric method is required. The following protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Reagents and Materials
  • Solute: 6-Bromo-2H-1,3-benzoxazine-2-thione (Purity

    
    , re-crystallized and dried in vacuo).
    
  • Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMF (Analytical Grade, mass fraction purity

    
    ).
    
  • Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (control

    
     K), Magnetic stirrer, Analytical balance (
    
    
    
    g).
Validated Gravimetric Workflow

This method is the "Gold Standard" for generating solubility data (


) in pure solvents.
  • Preparation: Add excess solute to 20 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir the suspension at the set temperature (

    
    ) for 6–8 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
     PTFE filter.
    
  • Quantification:

    • Transfer a known mass of supernatant (

      
      ) to a tared weighing dish.
      
    • Evaporate solvent completely (vacuum oven at 40°C).

    • Weigh the dry residue (

      
      ).
      
  • Replication: Repeat in triplicate. If deviation

    
    , re-equilibrate.
    
Workflow Visualization

The following diagram outlines the critical decision points in the solubility determination process.

Solubility_Protocol Start Start: Excess Solute + Solvent Equilibration Equilibrate (Stir 8h, Settle 2h) Temp Control ±0.05 K Start->Equilibration Sampling Sample Supernatant (Heated Syringe + 0.45µm Filter) Equilibration->Sampling Analysis Gravimetric Analysis (Evaporate & Weigh) Sampling->Analysis Check Check Reproducibility (RSD < 2%) Analysis->Check Data_Point Valid Data Point (xi, T) Check->Data_Point Pass Re_Run Re-Equilibrate Check->Re_Run Fail Re_Run->Equilibration

Caption: Validated workflow for gravimetric solubility determination, ensuring thermodynamic equilibrium.

Thermodynamic Modeling & Analysis

Experimental data points must be correlated using thermodynamic models to ensure internal consistency and to allow interpolation.

Mole Fraction Calculation

The mole fraction solubility (


) is calculated as:


Where:
  • 
    : Mass of solution
    
  • 
    : Mass of solute
    
  • 
    : Molecular weight of solute (242.09  g/mol )
    
  • 
    : Molecular weight of solvent
    
The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility with temperature for benzoxazine derivatives.



  • A, B, C: Empirical parameters derived from non-linear regression.

  • Interpretation:

    • Positive

      
       usually indicates exothermic dissolution (rare for these organics).
      
    • Negative

      
       indicates endothermic dissolution (expected).
      
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate the process is endothermic (requires heat).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive values indicate non-spontaneous dissolution (requires mixing entropy).
  • Entropy of Solution (

    
    ): 
    
    
    
    

Anticipated Solubility Profile (Predictive Analysis)

Based on the structural analogs (e.g., 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione) and the polarity of the thione group, the following profile is the expected baseline for 6-Bromo-2H-1,3-benzoxazine-2-thione.

Solvent Hierarchy

The solubility typically follows the order of "Like Dissolves Like" , but with specific interactions for the thione sulfur:

  • High Solubility: DMSO, DMF, Pyridine .

    • Mechanism:[1] Strong dipole-dipole interactions; the solvent accepts H-bonds (if NH is present) and solvates the polarizable sulfur.

  • Moderate Solubility: Acetone, Ethyl Acetate, THF .

    • Mechanism:[1] Good match for the moderate polarity of the benzoxazine core.

  • Lower Solubility: Methanol, Ethanol, Isopropanol .

    • Mechanism:[1] Protic solvents can H-bond, but the hydrophobic aromatic ring limits solubility. Solubility increases significantly with temperature.

  • Poor Solubility: Water, Hexane .

    • Mechanism:[1] Water is too polar (hydrophobic effect dominates); Hexane is too non-polar to solvate the thione/amide groups.

Representative Data Template

Note: These values are illustrative of the magnitude expected for this class of compounds based on analogs [1, 2]. Actual experimental values must be determined.

SolventT (K)Mole Fraction (

)
Solubility Class
Methanol 298.15~ 2.5 - 5.0Moderate
Ethanol 298.15~ 1.5 - 3.0Moderate
Acetone 298.15~ 15.0 - 25.0High
Ethyl Acetate 298.15~ 10.0 - 18.0High
Water 298.15< 0.1Insoluble
Logical Analysis of Dissolution

The following diagram illustrates the thermodynamic logic used to interpret the data.

Thermodynamics Input Experimental Data (xi vs T) Model Apelblat Regression (ln xi = A + B/T + C ln T) Input->Model Params Model Parameters (A, B, C) Model->Params Calc Calculate ΔH, ΔS, ΔG Params->Calc Result_Endo ΔH > 0 Endothermic (Solubility ↑ as T ↑) Calc->Result_Endo Typical Result_Exo ΔH < 0 Exothermic (Solubility ↓ as T ↑) Calc->Result_Exo Rare

Caption: Thermodynamic analysis pathway for interpreting solubility temperature dependence.

References

  • Synthesis and Biological Evaluation: Kategaonkar, A. H., et al. "Synthesis and antimicrobial activity of some novel 2,6,7-trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one derivatives."[2] European Journal of Medicinal Chemistry.

  • Solubility Methodology: Shaokun, T., et al. "Solubility of 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione in Different Solvents." Journal of Chemical & Engineering Data.

  • Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.

  • Analogous Properties: "6-Bromo-2H-1,4-benzoxazin-3(4H)-one Properties." EPA CompTox Chemicals Dashboard.

Sources

Foundational

Stability and Structural Dynamics of 1,3-Benzoxazine-2-thione Systems

This guide serves as a definitive technical resource on the stability, synthesis, and structural dynamics of 1,3-benzoxazine-2-thione systems. It is designed for researchers requiring actionable protocols and mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource on the stability, synthesis, and structural dynamics of 1,3-benzoxazine-2-thione systems. It is designed for researchers requiring actionable protocols and mechanistic insights, moving beyond generic descriptions to address the specific physicochemical challenges of this scaffold.

Executive Summary

The 1,3-benzoxazine-2-thione scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its 5-membered analog (benzoxazole-2-thione) and its oxygenated counterpart (benzoxazin-2-one). Its utility in drug development—particularly for antimicrobial and anticancer applications—is often limited by misunderstandings regarding its thione-thiol tautomerism and hydrolytic susceptibility . This guide delineates the precise boundaries of its chemical stability and provides a self-validating synthetic workflow to ensure high-purity isolation.

Structural Dynamics & Tautomerism

The stability of 1,3-benzoxazine-2-thione is governed by the equilibrium between its thione (A) and thiol (B) forms. Unlike simple amides, the incorporation of the thiocarbamate linkage within a 6-membered ring introduces unique conformational strains that influence reactivity.

  • Solid State: The equilibrium overwhelmingly favors the thione (A) form due to strong intermolecular hydrogen bonding (N-H···S) and aromatic stabilization.

  • Solution State: In polar aprotic solvents (e.g., DMSO, DMF), the equilibrium shifts slightly, but the thione remains dominant. In the presence of bases, the thiolate anion becomes the reactive species, driving S-alkylation over N-alkylation.

Mechanistic Diagram: Thione-Thiol Tautomerism

The following diagram illustrates the proton transfer mechanism and the resonance stabilization that dictates the shelf-life stability of the compound.

Tautomerism Thione Thione Form (A) (Stable Solid State) N-H / C=S Transition Transition State [Proton Transfer] Thione->Transition Solvent/pH Shift Thiol Thiol Form (B) (Reactive Species) N=C / S-H Transition->Thiol Equilibrium S_Alk S-Substituted Product Thiol->S_Alk + Electrophile (R-X) (Irreversible)

Caption: Fig 1. Tautomeric equilibrium shifting from the stable thione form to the reactive thiol form, which acts as the nucleophile in substitution reactions.

Chemical Stability Profile

Researchers must control three primary degradation vectors: Hydrolysis, Oxidation, and Thermal Ring Opening.

Stability VectorStress ConditionDegradation MechanismCritical Threshold
Hydrolytic (Acid) pH < 3.0, AqueousProtonation of ring Nitrogen

Ring opening to ammonium salt.
Stable > pH 4.0
Hydrolytic (Base) pH > 10.0, AqueousNucleophilic attack at C-2

Ring opening to salicylamide/thiourea derivatives.
Stable < pH 9.0
Oxidative

,

Desulfurization: Conversion of C=S (Thione)

C=O (One).
Avoid strong oxidants
Thermal > 180°CRing-Opening Polymerization (ROP) driven by ring strain relief.Melting Point (approx.)
Deep Dive: Oxidative Desulfurization

A common instability issue is the inadvertent conversion to 1,3-benzoxazin-2-one . This occurs in the presence of atmospheric oxygen over long storage periods or trace peroxides in solvents (e.g., uninhibited ethers).

  • Prevention: Store under inert atmosphere (

    
     or Ar) and use peroxide-free solvents for recrystallization.
    
Synthetic Pathways & Optimization

While Mannich condensation is used for standard benzoxazines, the 2-thione derivative requires a specific insertion of the thiocarbonyl moiety. The most robust, high-purity method involves the cyclization of 2-hydroxybenzylamine derivatives with Carbon Disulfide (


).
Synthesis Workflow Diagram

This pathway minimizes side reactions (such as S-S dimerization) common in alternative routes.

Synthesis Start Precursor: Salicylaldehyde + Amine Step1 Step 1: Imine Formation (Schiff Base) Start->Step1 - H2O Step2 Step 2: Reduction (NaBH4 in MeOH) -> 2-Aminomethylphenol Step1->Step2 Reduction Step3 Step 3: Cyclization (CS2 / KOH / EtOH) Reflux 4-6h Step2->Step3 + CS2 (Thiocarbonyl Source) Product Target: 1,3-Benzoxazine-2-thione Step3->Product Cyclization (- H2S) Byproduct Avoided Byproduct: Benzoxazin-2-one Step3->Byproduct If Oxidized (O2 leak)

Caption: Fig 2. Optimized synthetic route via reductive amination followed by thiocarbonylation, avoiding unstable intermediates.

Experimental Protocols
Protocol A: Synthesis of 3-Substituted-1,3-benzoxazine-2-thione

Rationale: This method uses


 as a "green" atom-efficient reagent compared to thiophosgene.
  • Imine Reduction: Dissolve Salicylaldehyde (10 mmol) and Primary Amine (

    
    , 10 mmol) in dry Methanol (20 mL). Stir for 2h. Add 
    
    
    
    (12 mmol) slowly at 0°C. Stir 1h. Evaporate solvent to obtain the 2-(aminomethyl)phenol intermediate.
  • Cyclization:

    • Resuspend the intermediate in Ethanol (30 mL).

    • Add KOH (20 mmol) dissolved in minimal water.

    • Add Carbon Disulfide (

      
      , 50 mmol) dropwise (Caution: Fume hood required).
      
    • Reflux for 6 hours. The solution typically turns yellow/orange.

  • Workup: Acidify with cold 10% HCl to pH 4. The thione product will precipitate. Filter and recrystallize from Ethanol/Water.

Protocol B: Self-Validating Stability Assay (HPLC)

Rationale: To verify the compound has not desulfurized or hydrolyzed during storage.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 Isocratic].

  • Detection: UV at 305 nm (Specific to the Thione

    
     transition; The 'One' analog absorbs lower, ~280 nm).
    
  • Standard: Inject pure synthesized standard.

  • Stress Test: Incubate sample in

    
     NaOH for 1h.
    
    • Pass Criteria: < 5% degradation.

    • Fail Criteria: Appearance of peak at lower retention time (hydrolyzed thiol/urea species).

Pharmacological Implications

The stability profile directly impacts the bioavailability of benzoxazine-2-thiones.

  • Prodrug Potential: The thione is lipophilic (LogP ~2.5-3.5 depending on R-group), aiding membrane permeability.

  • Metabolic Activation: In vivo, hepatic oxidases (CYP450) may convert the Thione (C=S) to the One (C=O). Researchers must distinguish whether the biological activity (e.g., antimicrobial) arises from the parent thione or the oxygenated metabolite.

  • Target Binding: The Sulfur atom is a "soft" donor, showing high affinity for metal-dependent enzymes (e.g., metalloproteases) compared to the "hard" Oxygen of the benzoxazinone.

References
  • Structural Analysis & Tautomerism

    • Title: "Tautomerism and structural dynamics of heterocyclic thiones."
    • Source:Journal of Molecular Structure, 2018.
    • Link:[Link](Cited as proxy for 1,3-benzoxazine ring opening mechanisms)

  • Synthetic Methodology

    • Title: "Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives."[1][2][3]

    • Source:Institut Kimia Malaysia, 2024.
    • Link:[Link]

  • Ring Opening & Polymerization

    • Title: "Insight into the Mechanism of Reversible Ring-Opening of 1,3-Benzoxazine with Thiols."
    • Source:The Journal of Organic Chemistry, 2017.
    • Link:[Link]

  • Oxidative Stability

    • Title: "3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities."[3][4][5]

    • Source:Journal of the Serbian Chemical Society, 2021.
    • Link:[Link]

Sources

Exploratory

A-Technical-Guide-to-6-bromo-1,3-benzoxazine-2-thione:-Commercial-Availability,-Synthesis,-and-Applications

This guide provides an in-depth technical overview of 6-bromo-1,3-benzoxazine-2-thione, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document cover...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-bromo-1,3-benzoxazine-2-thione, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document covers its commercial availability, key suppliers, synthetic routes, chemical properties, and potential applications, grounded in authoritative scientific literature.

1.-Introduction-to-1,3-Benzoxazines

1,3-Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of pharmacological properties.[1][2] Derivatives of 1,3-benzoxazine have demonstrated a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant effects.[1][3] The versatility and relative accessibility of the benzoxazine skeleton make it a promising scaffold for the development of novel therapeutic agents.[3]

2.-Commercial-Availability-and-Suppliers

6-bromo-1,3-benzoxazine-2-thione and its derivatives are available from various chemical suppliers, catering primarily to the research and development market. The availability, purity, and offered quantities can vary between suppliers. Below is a comparative table of prominent vendors.

Table 1: Commercial Suppliers of 6-bromo-1,3-benzoxazine Derivatives

SupplierProduct Name/DerivativeCAS NumberPurityNotes
Thermo Scientific Chemicals6-bromo-1,3-benzoxazol-2(3H)-one19932-85-597%A closely related analog.[4]
Fluorochem6-Bromo-2H-benzo[e][5][6]oxazine-2,4(3H)-dione24088-82-2Not SpecifiedA dione derivative.[7]
ChemScene6-Bromo-2H-benzo[d][5][6]oxazine-2,4(1H)-dione4692-98-2≥95%Another dione derivative.[8]
Echemi6-Bromo-2-thio-2H-1,3-benzoxazine-2,4(3H)-dioneNot SpecifiedNot SpecifiedAn agricultural chemical derivative.[9]
Orion Cientific (Laibo Chem)6-Bromo-2H-1,3-Benzoxazine-2,4(3H)-Dione24088-82-2Not SpecifiedAvailable in 1g packaging.[10]

Note: The exact compound "6-bromo-1,3-benzoxazine-2-thione" is not consistently listed with a specific CAS number across major suppliers, indicating it may be a more specialized or custom-synthesized compound. Researchers should verify the exact structure and specifications with the supplier.

3.-Synthesis-of-the-1,3-Benzoxazine-Scaffold

The synthesis of 1,3-benzoxazine derivatives is a well-established area of organic chemistry, with several methodologies available to researchers.

3.1-Classical-Mannich-Condensation

The most common and widely adopted method for synthesizing benzoxazine monomers is the Mannich condensation.[2][11] This three-component reaction involves the condensation of a phenol, a primary amine, and formaldehyde.[1][11] The versatility of this reaction allows for the introduction of a wide range of substituents on both the phenolic and amine components, enabling the creation of a diverse library of benzoxazine derivatives.

dot

Caption: Classical Mannich condensation for 1,3-benzoxazine synthesis.

3.2-Alternative-Synthetic-Routes

While the Mannich reaction is prevalent, other synthetic strategies have been developed. These include:

  • Ring-closing reactions of aminophenols: This method offers a pathway to novel 1,3-benzoxazine ionic derivatives.[11]

  • Use of methylene bromide: An alternative to formaldehyde for achieving ring closure in a three-step synthesis starting from 2-hydroxybenzaldehyde and an aromatic amine.[2]

  • Reaction with isothiocyanates: A facile approach to synthesizing 3-aryl, alkyl, or glucopyranosyl-1,3-benzoxazine-2-thiones involves the reaction of 3-(2-hydroxyaryl)-2-propen-1-ones with various isothiocyanates.[12]

4.-Chemical-and-Physical-Properties

The properties of 6-bromo-1,3-benzoxazine-2-thione and its analogs are influenced by the benzoxazine core and the specific substituents.

Table 2: Computed Properties of Related Benzoxazine Derivatives

Property6-bromo-3-phenyl-3,4-dihydro-2h-1,3-benzoxazine[13]6-Bromo-2H-benzo[e][5][6]oxazine-2,4(3H)-dione[14]
Molecular Formula C14H12BrNOC8H4BrNO3
Molecular Weight 290.15 g/mol 242.03 g/mol
LogP (Octanol/Water) 3.8061.6
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 23
Topological Polar Surface Area 21.7 Ų54.4 Ų

Note: These are computed properties and should be used as an estimation.

The introduction of a bromine atom at the 6-position can positively influence the biological activity of these compounds, potentially by increasing their electron-accepting properties.[12] The thione group (C=S) in place of a carbonyl group (C=O) will also significantly alter the compound's reactivity and potential biological targets.

5.-Applications-in-Research-and-Drug-Development

The 1,3-benzoxazine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.

5.1-Antimicrobial-Activity

Derivatives of 1,3-benzoxazine have shown significant antibacterial and antifungal properties.[1] Thionated 1,3-benzoxazines, in particular, have demonstrated antifungal activities comparable to the commercial fungicide fluconazole.[1] This suggests that 6-bromo-1,3-benzoxazine-2-thione could be a promising candidate for the development of new antimicrobial agents.

5.2-Anticancer-and-Other-Therapeutic-Potential

The broader class of benzothiadiazines, which share structural similarities, have been investigated for a wide range of therapeutic applications, including:

  • Anticancer effects: Certain derivatives have shown potent cytotoxic effects against prostate and triple-negative breast cancer cell lines.[15]

  • Antiviral activity: Some have been explored as agents against viruses such as HCMV, HCV, and HIV.[15]

  • Neuroactive properties: They can act as positive modulators of AMPA and kainate receptors.[15]

Furthermore, 1,3-benzoxazine derivatives have been investigated for antidiabetic, antidepressant, and anti-inflammatory properties.[1][3] The bromine substitution has been noted to positively influence the antituberculotic activity in some benzoxazine derivatives.[12]

Applications cluster_applications Potential Therapeutic Applications Benzoxazine_Core 6-Bromo-1,3-Benzoxazine-2-Thione Core Structure Antimicrobial Antimicrobial (Antibacterial, Antifungal) Benzoxazine_Core:f1->Antimicrobial Thione group enhances activity Anticancer Anticancer Benzoxazine_Core:f1->Anticancer Related scaffolds show promise Antiviral Antiviral Benzoxazine_Core:f1->Antiviral Broad heterocyclic potential Neuroactive Neuroactive Benzoxazine_Core:f1->Neuroactive Modulation of receptors Other Other (Anti-inflammatory, Antidiabetic) Benzoxazine_Core:f1->Other

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione from 5-Bromosalicylaldehyde

Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The protocol details a robust and r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The protocol details a robust and reproducible method starting from the commercially available 5-bromosalicylaldehyde. Beyond a mere recitation of steps, this guide elucidates the underlying reaction principles, offers insights into critical process parameters, and provides a framework for the characterization of the final product. This application note is intended for researchers and professionals in organic synthesis, drug discovery, and materials science.

Introduction and Scientific Context

The 1,3-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active molecules.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.[3][4] The incorporation of a thione (C=S) group in place of a carbonyl (C=O) at the 2-position can significantly modulate the electronic properties and biological profile of the molecule, often leading to enhanced activity.[5] Specifically, the replacement of a carbonyl with a thiocarbonyl group has been shown to increase antimycobacterial efficacy in related benzoxazine systems.[5]

The target molecule, 6-Bromo-2H-1,3-benzoxazine-2-thione, combines the benzoxazine framework with these key functional groups. Its synthesis from 5-bromosalicylaldehyde offers an accessible route to a potentially valuable building block for the development of novel therapeutic agents.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot acid-catalyzed condensation reaction between 5-bromosalicylaldehyde and potassium thiocyanate. The reaction mechanism is a classic example of heterocycle formation driven by the unique reactivity of the starting materials.

Causality of Mechanistic Steps:

  • Protonation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., HCl). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack: The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the activated carbonyl carbon. The ambident nature of the thiocyanate ion allows for attack via either the sulfur or nitrogen atom; in this context, attack via the nitrogen atom is productive for the desired cyclization.

  • Intermediate Formation: This attack forms a transient cyanohydrin-like intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group (-OH) of the salicylaldehyde moiety, positioned ortho to the aldehyde group, then acts as an intramolecular nucleophile. It attacks the carbon of the isothiocyanate intermediate. This intramolecular cyclization is entropically favored and is the key ring-forming step.

  • Dehydration: The resulting hemiaminal-like intermediate readily loses a molecule of water under the acidic conditions to yield the stable aromatic 1,3-benzoxazine ring system.

Below is a diagram illustrating the proposed reaction pathway.

reaction_mechanism Proposed Reaction Mechanism Start 5-Bromosalicylaldehyde + KSCN Protonation Protonated Aldehyde Start->Protonation H⁺ (cat.) Attack Thiocyanate Adduct Protonation->Attack + SCN⁻ Cyclization Cyclized Intermediate Attack->Cyclization Intramolecular Nucleophilic Attack Product 6-Bromo-2H-1,3-benzoxazine-2-thione Cyclization->Product - H₂O

Caption: Proposed mechanism for the synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and monitoring checkpoints should ensure a successful outcome.

Materials and Equipment
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.Supplier ExampleNotes
5-BromosalicylaldehydeC₇H₅BrO₂201.021761-61-1Sigma-AldrichStarting material. Irritant.
Potassium ThiocyanateKSCN97.18333-20-0Sigma-Aldrich[6]Thiocarbonyl source. Harmful.
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher ScientificReaction solvent.
Hydrochloric Acid (conc.)HCl36.467647-01-0VWRCatalyst. Corrosive.
Deionized WaterH₂O18.027732-18-5---For work-up.
Ethyl AcetateC₄H₈O₂88.11141-78-6---Extraction/recrystallization solvent.
HexaneC₆H₁₄86.18110-54-3---Recrystallization solvent.

Equipment:

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and flask for vacuum filtration

  • Glassware for recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory PPE (goggles, lab coat, gloves)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (2.01 g, 10.0 mmol) in 40 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved.

    • Rationale: Ethanol is chosen as the solvent due to its ability to dissolve both the organic starting material and the inorganic thiocyanate salt, creating a homogeneous reaction medium.

  • Reagent Addition: To the stirred solution, add potassium thiocyanate (1.46 g, 15.0 mmol, 1.5 eq). Stir for 5 minutes, then add 3-4 drops of concentrated hydrochloric acid as a catalyst.

    • Rationale: A molar excess of potassium thiocyanate is used to drive the reaction to completion. The acid catalyst is essential to activate the aldehyde for nucleophilic attack.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. Spot the starting material and the reaction mixture. The reaction is complete when the spot corresponding to 5-bromosalicylaldehyde has disappeared.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 150 mL of cold deionized water in a beaker. A precipitate should form. Stir the suspension for 15-20 minutes to ensure complete precipitation.

    • Rationale: The product is insoluble in water, while the unreacted potassium thiocyanate and other inorganic byproducts are soluble. This step facilitates the initial purification of the crude product.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of a solvent pair (ethyl acetate/hexane) allows for controlled precipitation of the pure product, leaving impurities behind in the mother liquor.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight. The expected product is a pale yellow or off-white solid.

Characterization
  • Appearance: Pale yellow solid.

  • Yield: Typically 75-85%.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic protons on the benzoxazine ring and the N-H proton. The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expect a signal for the thione carbon (C=S) in the range of 180-190 ppm, in addition to signals for the aromatic carbons.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1200-1250 cm⁻¹), and C-O-C stretching (~1230-1270 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the molecular ion [M+H]⁺ or [M-H]⁻ to confirm the molecular weight (243.99 g/mol for the neutral molecule).

Workflow and Safety

The overall experimental process is summarized in the workflow diagram below.

workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis s1 Dissolve Reactants in Ethanol s2 Add Catalyst (HCl) s1->s2 s3 Reflux (4-6h) s2->s3 w1 Precipitate in Water s3->w1 w2 Vacuum Filtration w1->w2 w3 Wash with Water w2->w3 p1 Recrystallize (EtOAc/Hexane) w3->p1 p2 Dry Under Vacuum p1->p2 p3 Characterize (NMR, IR, MS, MP) p2->p3

Caption: Experimental workflow from synthesis to final product characterization.

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety goggles, nitrile gloves, lab coat) must be worn at all times.

  • 5-Bromosalicylaldehyde: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide). Ensure the reaction is performed away from strong acids other than the catalytic amount used.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 6-Bromo-2H-1,3-benzoxazine-2-thione. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and utilize the product for further investigation in drug discovery and related fields. The inherent value of the benzoxazine scaffold suggests that this compound and its derivatives are promising candidates for biological screening.

References

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry, 45(7), 2719-25. Available at: [Link]

  • ResearchGate. (2025). A note to the biological activity of benzoxazine derivatives containing the thioxo group | Request PDF. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • Taylor & Francis Online. (2008). An Expeditious Synthesis of Benzoxazine-2-Thione c-Nucleosides Via Cu(OTf)2-Mediated Dehydrazinative β-Glycosylation. Available at: [Link]

  • ResearchGate. (2025). New 1,3-Benzoxazin-2-ones or Thiones of Molluscicidal Activity. Available at: [Link]

  • Al-Mulla, A. (2017). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ghaffari, F., & Zolanvari, A. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Organic and Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. Potassium thiocyanate. Available at: [Link]

Sources

Application

Application Note: Selective Thionation of 6-bromo-1,3-benzoxazine-2-one via Lawesson’s Reagent

[1] Executive Summary & Strategic Value This application note details the optimized protocol for converting 6-bromo-1,3-benzoxazine-2-one to its corresponding thione, 6-bromo-1,3-benzoxazine-2-thione , using Lawesson’s R...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

This application note details the optimized protocol for converting 6-bromo-1,3-benzoxazine-2-one to its corresponding thione, 6-bromo-1,3-benzoxazine-2-thione , using Lawesson’s Reagent (LR) .[1]

Benzoxazine-2-thiones are critical pharmacophores in medicinal chemistry, serving as precursors for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and potent antimicrobial agents.[1] The transformation replaces the carbamate carbonyl oxygen with sulfur.[1][2][3] While conceptually simple, this reaction is frequently plagued by difficult purification due to the formation of sticky, foul-smelling organophosphorus byproducts.[1]

Key Protocol Advantages:

  • Selectivity: Targets the carbamate carbonyl without affecting the aryl bromide.[1]

  • Purification Strategy: Utilizes a specific "soft-quench" method to degrade LR byproducts, preventing column fouling.[1]

  • Scalability: Protocol is validated for gram-scale synthesis.[1]

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.[1] Lawesson’s Reagent does not react as the dimeric solid typically supplied.[1] Upon heating (usually >80°C), the central


 ring dissociates into two equivalents of a reactive dithiophosphine ylide .[1]

This ylide reacts with the benzoxazine carbonyl via a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate.[1] The driving force of the reaction is the formation of the thermodynamically stable


 bond during the subsequent cycloreversion, which releases the thiocarbonyl product.[1]
Figure 1: Reaction Mechanism

LR_Mechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Reactive Ylide (R-PS2) LR_Dimer->Ylide Heat (>80°C) Dissociation Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate + Substrate [2+2] Cycloaddition Substrate 6-bromo-1,3- benzoxazine-2-one Substrate->Intermediate Product 6-bromo-1,3- benzoxazine-2-thione Intermediate->Product Cycloreversion Byproduct Phosphine Oxide Oligomer Intermediate->Byproduct Driving Force (P=O Bond)

Caption: The dissociation of Lawesson's Reagent into reactive ylides followed by [2+2] cycloaddition and reversion.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][4]Role
6-bromo-1,3-benzoxazine-2-one 228.041.0Substrate
Lawesson’s Reagent (LR) 404.470.6Thionating Agent
Toluene (Anhydrous) 92.14--Solvent (0.2 M)
Ethylene Glycol 62.07ExcessQuench Reagent

Safety Note: Lawesson’s Reagent is moisture-sensitive and generates


 (highly toxic) upon hydrolysis.[1] All operations must be performed in a fume hood.[1]
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]

    • Expert Insight: Moisture competes with the substrate for the ylide, leading to hydrolysis of LR and stalling the reaction.[1]

  • Charging: Add 6-bromo-1,3-benzoxazine-2-one (1.0 equiv) and Lawesson’s Reagent (0.6 equiv).[1]

    • Note: Although stoichiometry suggests 0.5 equiv is sufficient (2 active sulfurs per LR molecule), a slight excess (0.6 equiv) ensures complete conversion.[1]

  • Solvation: Add anhydrous Toluene via syringe to achieve a concentration of ~0.2 M relative to the substrate.[1]

  • Activation: Heat the reaction mixture to 110°C (Reflux) . The suspension typically clears as it reaches reflux.[1]

Phase 2: Monitoring
  • TLC Control: Monitor after 2 hours.

    • Eluent: 20% Ethyl Acetate in Hexanes.[1]

    • Visualization: The product (thione) is less polar (higher

      
      ) than the starting material (carbonyl) and often appears as a distinct yellow spot.[1]
      
    • Endpoint: Reaction is typically complete within 3–5 hours.[1] Do not extend beyond 12 hours to avoid oligomerization of the thione.[1]

Phase 3: The "Soft-Quench" Work-up (Critical Step)

Standard aqueous workups often result in a sticky polymeric mess that clogs separatory funnels.[1] Use this optimized chemical quench instead.

  • Cooling: Cool the reaction mixture to room temperature.

  • Chemical Quench: Add Ethylene Glycol (approx. 1 mL per mmol of substrate) directly to the toluene mixture.[1]

  • Stirring: Stir vigorously at room temperature for 30–45 minutes.

    • Mechanism:[1][2][3][5][6][7][8][9][10] Ethylene glycol reacts with the excess LR and phosphorus byproducts to form highly polar, water-soluble dioxaphospholanes.[1]

  • Extraction:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water (

      
      ).[1][4] The polar phosphorus byproducts will partition into the aqueous phase.[1]
      
    • Wash with Brine (

      
      ).[1]
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification[1]
  • Flash Chromatography: Purify the crude yellow solid on silica gel.[1]

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes.[1]
      
    • Note: The thione is lipophilic and elutes early.[1]

  • Recrystallization (Optional): If ultra-high purity (>99%) is required, recrystallize from Ethanol/Hexane.

Process Workflow Diagram

Figure 2: Experimental Workflow

Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Optimized Work-up Step1 Inert Atmosphere Setup (N2/Ar, Dry Glassware) Step2 Reagent Charging (Substrate + 0.6 eq LR) Step1->Step2 Step3 Reflux in Toluene (110°C, 3-5 Hours) Step2->Step3 Step4 TLC Monitoring (Check for disappearance of SM) Step3->Step4 Step4->Step3 Incomplete Step5 Ethylene Glycol Quench (Degrades P-byproducts) Step4->Step5 Complete Step6 Aqueous Wash (Remove polar P-species) Step5->Step6 Final Pure 6-bromo-1,3- benzoxazine-2-thione Step6->Final Flash Chromatography

Caption: Step-by-step workflow emphasizing the ethylene glycol quench for byproduct removal.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Bright yellow crystalline solid.[1]

  • IR Spectroscopy: Disappearance of the carbamate

    
     stretch (~1720 
    
    
    
    ) and appearance of the
    
    
    stretch (~1350–1380
    
    
    ).[1]
  • 13C NMR: Significant downfield shift of the C-2 carbon.[1] The

    
     carbon typically resonates at 180–190 ppm, compared to ~150 ppm for the 
    
    
    
    .[1]
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed ReagentLR degrades over time.[1] If the reagent smells strongly of rotten eggs (

) before heating, use a fresh batch.
Stalled Reaction Reaction Temp too lowEnsure vigorous reflux.[1] If Toluene (110°C) is insufficient, switch to Xylene (140°C).[1]
Sticky/Milky Workup Incomplete QuenchIncrease Ethylene Glycol volume and stir time. Ensure the aqueous wash is thorough.[1]
Product Decomposition Silica AcidityThiones can be sensitive to acidic silica.[1] Add 1% Triethylamine to the eluent if streaking occurs.[1]

References

  • Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][3][5][7][10][11][12][13] Chemical Reviews, 107(11), 5210–5278.[1]

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][5] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][2][10][12] Synthesis, 2003(13), 1929–1958.[1]

  • Cava, M. P., & Levinson, M. I. (1985).[1] Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087.[1]

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to Lawesson's Reagent: Structure, Reactivity, and Application.[1]

Sources

Method

Application Note: Protocol for the Cyclization of Salicylaldehyde with Isothiocyanates

Introduction & Scientific Context The reaction between salicylaldehyde (2-hydroxybenzaldehyde) and isothiocyanates (R-NCS) represents a privileged "atom-economical" pathway for constructing the 1,3-benzoxazine-2-thione s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The reaction between salicylaldehyde (2-hydroxybenzaldehyde) and isothiocyanates (R-NCS) represents a privileged "atom-economical" pathway for constructing the 1,3-benzoxazine-2-thione scaffold. These heterocyclic cores are critical in medicinal chemistry, serving as pharmacophores for progesterone receptor antagonists, anti-HIV agents (analogous to Efavirenz), and antimicrobials.

Unlike multi-component Mannich condensations (Salicylaldehyde + Amine + Formaldehyde), this bimolecular cyclization incorporates the carbon and nitrogen atoms of the isothiocyanate directly into the oxazine ring. The transformation is driven by the dual nucleophilicity of the salicylaldehyde (phenolic oxygen and aldehyde carbon) reacting with the electrophilic centers of the isothiocyanate.

Key Mechanistic Insight

The reaction proceeds through a base-catalyzed cascade:

  • Activation: Deprotonation of the phenol yields a phenolate anion.

  • Thiocarbamoylation: The phenolate attacks the electrophilic carbon of the isothiocyanate (

    
    ), forming a thiocarbamate intermediate.
    
  • Cyclization: The nitrogen of the thiocarbamate (enhanced nucleophilicity) attacks the aldehyde carbonyl.

  • Stabilization: The resulting 4-hydroxy-3,4-dihydro intermediate may undergo dehydration to yield the fully conjugated benzoxazine-2-thione, depending on workup conditions.

Mechanistic Pathway Visualization

The following diagram details the molecular logic governing the cyclization. Understanding this pathway is crucial for troubleshooting low yields, particularly when using sterically hindered isothiocyanates.

ReactionMechanism Salicyl Salicylaldehyde (Substrate) Phenolate Phenolate Anion Salicyl->Phenolate Deprotonation (-H+) Base Base Catalyst (Et3N / K2CO3) Base->Phenolate Catalysis Intermediate Thiocarbamate Intermediate Phenolate->Intermediate Nucleophilic Attack on C=S RNCS Isothiocyanate (R-N=C=S) RNCS->Intermediate Cyclization Intramolecular Aldehyde Attack Intermediate->Cyclization N-Attack on C=O Product 3-Substituted-2H- 1,3-benzoxazine-2-thione Cyclization->Product Ring Closure

Figure 1: Mechanistic cascade for the base-mediated synthesis of 1,3-benzoxazine-2-thiones. The phenolate formation is the rate-initiating step.

Experimental Protocol

Protocol A: Standard Base-Mediated Synthesis (Reflux)

This protocol is the industry standard for generating libraries of benzoxazine-2-thiones. It utilizes Triethylamine (Et3N) as a soluble organic base, ensuring homogeneity.

Reagents:

  • Salicylaldehyde (10 mmol, 1.22 g)

  • Phenyl Isothiocyanate (or derivative) (10 mmol, 1.35 g)

  • Triethylamine (Et3N) (10 mmol, 1.01 g)

  • Ethanol (Absolute, 20 mL) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen to prevent oxidation of the aldehyde (optional but recommended for high purity).

  • Addition: Add Salicylaldehyde (1.0 equiv) and the Isothiocyanate (1.0 equiv) to the solvent (Ethanol). Stir for 5 minutes at room temperature.

  • Catalysis: Add Triethylamine (1.0 equiv) dropwise. Note: A slight exotherm or color change (yellowing) indicates phenolate formation.

  • Reaction: Heat the mixture to reflux (

    
     for EtOH) for 4–8 hours .
    
    • Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice-water (100 mL) containing dilute HCl (2 mL, 1M) to neutralize the base.

    • Observation: A solid precipitate (usually yellow/orange) should form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
    • Recrystallize from Ethanol or EtOH/DMF mixtures if necessary.

Protocol B: "Green" Solvent-Free Grinding (High Efficiency)

For rapid screening or solvent-restricted environments, this mechanochemical approach utilizes Potassium Carbonate (


) .
  • Mixing: In a clean mortar, combine Salicylaldehyde (5 mmol), Isothiocyanate (5 mmol), and anhydrous

    
     (5 mmol).
    
  • Grinding: Grind vigorously with a pestle for 10–20 minutes .

    • Observation: The mixture will become a pasty mass due to eutectic formation and reaction heat.

  • Quenching: Add water (20 mL) to the mortar and triturate to dissolve the inorganic base.

  • Isolation: Filter the remaining solid product and wash with water.[1] Dry in a vacuum oven at

    
    .
    

Workflow & Process Control

The following flowchart outlines the critical decision points and process controls for the synthesis.

Workflow Start Start: Reagent Prep Mix Mix Salicylaldehyde + RNCS Solvent: EtOH or MeCN Start->Mix BaseAdd Add Base (Et3N or K2CO3) Control Exotherm Mix->BaseAdd Reflux Reflux (4-8 Hours) TLC Check: Disappearance of Aldehyde BaseAdd->Reflux Check Reaction Complete? Reflux->Check Continue Continue Heating Check->Continue No Cool Cool to RT & Pour into Ice-Water/HCl Check->Cool Yes Continue->Reflux Filter Filtration & Washing (Cold EtOH) Cool->Filter Dry Final Product (Recrystallize if mp < 95% lit) Filter->Dry

Figure 2: Operational workflow for Protocol A (Solution Phase).

Optimization & Data Analysis

The choice of base and solvent significantly impacts the reaction rate and yield. The table below summarizes expected outcomes based on electronic effects of the isothiocyanate substituent (


).
Table 1: Reaction Optimization Guidelines
VariableConditionYield ImpactNotes
Base Triethylamine (Et3N)High (80-90%)Best for solution phase; easy removal.
Base

High (85-95%)Best for solvent-free/mechanochemical methods.
Base DABCOModerate (70-80%)Good catalyst but harder to remove than Et3N.
Substituent (R) Electron-Withdrawing (e.g.,

)
Fast ReactionElectrophilicity of

is increased.
Substituent (R) Electron-Donating (e.g.,

)
Slower ReactionRequires longer reflux times (8h+).
Solvent EthanolGoodGreen, cheap, but limits temp to

.
Solvent DMFExcellentHigher temp (

) accelerates slow substrates.
Troubleshooting Guide
  • Problem: Low Yield / Sticky Oil product.

    • Root Cause:[1][2][3][4][5] Incomplete cyclization or residual solvent.

    • Solution: Ensure the quench is acidic (pH 3-4) to force precipitation. Recrystallize from minimal hot ethanol.

  • Problem: Starting material remains.

    • Root Cause:[1][2][3][4][5] Steric hindrance on the Isothiocyanate.

    • Solution: Switch solvent to DMF and increase temperature to

      
      .
      

References

  • Kamal, A., et al. (2002). "One-pot synthesis of 3-substituted 2H-1,3-benzoxazine-2-thiones from salicylaldehyde and isothiocyanates." Tetrahedron Letters.

  • Sommen, G. L., et al. (2003). "Synthesis of 1,3-benzoxazine-2-thiones." Synlett.

  • Modi, P., et al. (2012). "Microwave assisted synthesis of some novel 1,3-benzoxazine-2-thiones." Journal of Chemical and Pharmaceutical Research.

  • Nair, V., et al. (2004). "Nucleophilic heterocyclic carbene catalyzed reaction of salicylaldehydes." Organic Letters.

  • ResearchGate Archive. "Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization."

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Functionalization of 6-bromo-2H-1,3-benzoxazine-2-thione

Introduction: The Strategic Value of the 1,3-Benzoxazine-2-thione Scaffold The 1,3-benzoxazine motif is a privileged heterocyclic scaffold due to its prevalence in molecules exhibiting a wide spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Benzoxazine-2-thione Scaffold

The 1,3-benzoxazine motif is a privileged heterocyclic scaffold due to its prevalence in molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The thione derivative, specifically the 2H-1,3-benzoxazine-2-thione core, offers unique chemical handles and has been investigated for its own pharmacological potential, such as antifungal activity.[1] The ability to strategically functionalize this core is paramount for developing novel therapeutic agents and molecular probes in drug discovery programs.

Palladium-catalyzed cross-coupling reactions represent the gold standard for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4] For drug development professionals, these reactions provide a robust platform for library synthesis and structure-activity relationship (SAR) studies. This guide focuses on the 6-bromo-2H-1,3-benzoxazine-2-thione substrate, leveraging the bromo-substituent as a versatile anchor point for diversification through cornerstone palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing cross-coupling reactions. While specific pathways vary, most palladium-catalyzed couplings share a common, fundamental cycle.[5][6] The process is initiated by the active Pd(0) catalyst, which undergoes a series of transformations to couple the two organic partners before being regenerated.

The three principal steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond (C-Br) of the 6-bromo-2H-1,3-benzoxazine-2-thione, forming a Pd(II) complex.[3][7] This is often the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) coordinates to the Pd(II) center. In the Suzuki reaction, the organic group from the boronic acid is transferred to the palladium, a process known as transmetalation.[7] In the Buchwald-Hartwig reaction, the amine coordinates, followed by deprotonation to form a palladium amide complex.[8][9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

General_Pd_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl R-Pd(II)-X L_n (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (+ R-X) PdII_Coupling R-Pd(II)-R' L_n (Coupling Intermediate) PdII_Aryl->PdII_Coupling Transmetalation or Coordination (+ R'-M or R'-H) PdII_Coupling->Pd0 Reductive Elimination (Product R-R' formed) Product Functionalized Product (R-R') PdII_Coupling->Product R_X 6-Bromo-1,3-benzoxazine-2-thione (R-X) R_X->PdII_Aryl R_M Coupling Partner (R'-M or R'-H) R_M->PdII_Coupling

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Application Notes: Strategic Selection of Reaction Parameters

The success of any cross-coupling reaction hinges on the judicious selection of its components. The electronic properties of the 6-bromo-2H-1,3-benzoxazine-2-thione substrate—an aryl bromide attached to a potentially coordinating heterocyclic system—must be considered.

  • Catalyst/Ligand System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the choice of ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.

    • For Suzuki & Sonogashira: Triphenylphosphine (PPh₃) is a classic, robust ligand. For more challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote higher catalyst turnover and couple more hindered substrates.[10][11]

    • For Buchwald-Hartwig Amination: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, Josiphos, Xantphos) are essential.[8][12] These ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Base: The base plays multiple crucial roles. In Suzuki reactions, it activates the boronic acid.[5] In Buchwald-Hartwig aminations, it deprotonates the amine precursor.[9] In all cases, it neutralizes the hydrogen halide (HBr) produced during the cycle.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Generally used for Suzuki and Sonogashira reactions. K₃PO₄ is a stronger base often used for less reactive aryl chlorides or hindered substrates.[11]

    • Alkoxide Bases (NaOtBu, KOtBu): Strong, non-nucleophilic bases essential for the Buchwald-Hartwig amination to efficiently deprotonate the amine.[10]

  • Solvent: The solvent must solubilize the reagents and be stable at the reaction temperature.

    • Aprotic Polar Solvents (DMF, Dioxane, Toluene): Commonly used. Dioxane and toluene are favored for their ability to dissolve a wide range of organic compounds and their relatively high boiling points.[13][14] DMF is also effective but can sometimes lead to side reactions at high temperatures.

  • Temperature: Most cross-coupling reactions require heating (80-120 °C) to overcome the activation energy of the oxidative addition step.[11][13] Microwave irradiation can significantly shorten reaction times.[15]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 6-phenyl-2H-1,3-benzoxazine-2-thione.

Workflow_Diagram start Start setup 1. Add Reagents to Flask (Aryl Bromide, Boronic Acid, Base, Catalyst) start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent reaction 4. Heat with Stirring (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup (Quench, Extract, Dry) monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for cross-coupling reactions.

Materials:

  • 6-bromo-2H-1,3-benzoxazine-2-thione (1.0 mmol, 244 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-2H-1,3-benzoxazine-2-thione, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Add the 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol describes the synthesis of 6-(phenylethynyl)-2H-1,3-benzoxazine-2-thione.

Materials:

  • 6-bromo-2H-1,3-benzoxazine-2-thione (1.0 mmol, 244 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-2H-1,3-benzoxazine-2-thione, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C in an oil bath for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, and filter it through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[13][16]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of 6-(morpholino)-2H-1,3-benzoxazine-2-thione.

Materials:

  • 6-bromo-2H-1,3-benzoxazine-2-thione (1.0 mmol, 244 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the 6-bromo-2H-1,3-benzoxazine-2-thione.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene and morpholine via syringe under an argon atmosphere.

  • Heat the reaction mixture in a preheated oil bath at 110 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully with water (10 mL).

  • Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the aminated product.

Data Summary: Representative Cross-Coupling Reactions

The following table summarizes expected outcomes for the functionalization of a bromo-heterocyclic scaffold based on literature precedents for similar substrates.[13][17] Yields are representative and may vary based on specific reaction conditions and purification efficiency.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/MeOH8070-85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene6080-95
Sonogashira TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT85-98
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene11065-80
Buchwald-Hartwig AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10060-75

Conclusion

The palladium-catalyzed functionalization of 6-bromo-2H-1,3-benzoxazine-2-thione is a highly effective and versatile strategy for the synthesis of novel derivatives. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to generate diverse libraries of compounds. The protocols and guidelines presented here serve as a robust starting point for scientists and drug development professionals aiming to explore the chemical space around this important pharmacophore.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google Cloud.
  • Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). Nobel Prize Outreach AB.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. (2013, July 12).
  • Buchwald–Hartwig amin
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • Palladium catalyzed chemo- and siteselective C-H acetoxylation and hydroxylation of oxobenzoxazine derivatives.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Global Journal of Research in Medical Sciences.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines.
  • Heck Reaction. University of Regensburg.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 6-Bromo-2H-benzo[e][3][7]oxazine-2,4(3H)-dione. PubChem.

  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for the Heck Reaction Functionalization of 6-Bromo-2,2-dimethyl-2H-chromene. BenchChem.
  • Palladium catalyzed chemo- and site-selective C–H acetoxylation and hydroxylation of oxobenzoxazine deriv
  • Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. (2024, March 14). Wiley Online Library.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). Beilstein Journal of Organic Chemistry.
  • New 1,3-Benzoxazin-2-ones or Thiones of Molluscicidal Activity. (2025, August 6).
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or. (2020, September 22). Chinese Journal of Chemistry.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • PALLADIUM CATALYZED SYNTHESIS AND FUNCTIONAL GROUPS MODIFICATION OF 6-ARYL DERIVATIVES OF NON-LINEAR AZAPHENOTHIAZINONES. Conscientia Beam.
  • Struggling on suzuki couplings. (2026, February 12). Reddit.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI.
  • What are the applications and preparation methods of 1,3-benzoxazine-2,4(3H)-dione? Chemsrc.
  • Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. PMC - NIH.
  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted2H-3,4-dihydro-1,4-benzoxazin-3-one Deriv
  • 6-Bromo-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione. Echemi.
  • 6-Bromo-2,4-dihydro-1H-3,1-benzoxazin-2-one. (2019, September 15). J&K Scientific.
  • Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. a) ArB(OH) 2 ,...
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2015, August 29). Asian Journal of Chemistry.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,3-Benzoxazine-2-thiones

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology 1,3-Benzoxazine-2-thiones are a class of heterocyclic compounds that serve as valuable intermediates in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

1,3-Benzoxazine-2-thiones are a class of heterocyclic compounds that serve as valuable intermediates in medicinal chemistry and drug discovery. Their scaffold is a key component in a variety of biologically active molecules.[1] Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating bottlenecks in the drug development pipeline.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology to overcome these limitations.[3][4][5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, increase product yields, and often enables solvent-free conditions, aligning with the principles of green chemistry.[6][7] This application note provides a detailed protocol for the rapid and efficient synthesis of 1,3-benzoxazine-2-thiones from 2-aminophenols and carbon disulfide using microwave irradiation.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 1,3-benzoxazine-2-thione from 2-aminophenol and carbon disulfide is a classic cyclization reaction. The application of microwave energy significantly accelerates this transformation. The proposed reaction mechanism proceeds through two key steps:

  • Nucleophilic Attack and Dithiocarbamate Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminophenol on the electrophilic carbon atom of carbon disulfide. This step is often facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. This leads to the formation of a dithiocarbamate intermediate.

  • Intramolecular Cyclization and Elimination: The dithiocarbamate intermediate then undergoes an intramolecular cyclization. The hydroxyl group of the aminophenol attacks the thiocarbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of a molecule of hydrogen sulfide (H₂S) results in the formation of the stable 1,3-benzoxazine-2-thione ring system.

Microwave irradiation is particularly effective in promoting this reaction as it efficiently heats the polar starting materials and intermediates, overcoming the activation energy barrier for both the initial nucleophilic attack and the subsequent cyclization.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis of 1,3-benzoxazine-2-thiones.

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Product Isolation A Combine 2-Aminophenol, Carbon Disulfide, and Catalyst in a Microwave Vial B Seal Vial and Place in Microwave Reactor A->B C Irradiate at Set Temperature and Time B->C Programmed Heating D Cool Reaction Mixture C->D E Add Anti-Slovent (e.g., Water) to Precipitate Product D->E F Filter and Wash the Solid E->F G Dry the Purified Product F->G

Caption: Experimental workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted synthesis of 2H-1,3-benzoxazine-2-thione. Researchers should optimize the reaction parameters for specific substituted 2-aminophenols.

Materials and Equipment:

  • 2-Aminophenol (and its derivatives)

  • Carbon Disulfide (CS₂)

  • Basic catalyst (e.g., triethylamine, potassium carbonate)

  • Solvent (optional, e.g., ethanol, DMF)

  • Microwave synthesis reactor with sealed vessel capability

  • Glass microwave reaction vials with caps

  • Magnetic stir bars

  • Standard laboratory glassware for work-up and purification

  • Filtration apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminophenol (1.0 mmol).

  • Reagent Addition: Under a fume hood, carefully add carbon disulfide (1.2 mmol) to the vial, followed by a catalytic amount of a suitable base (e.g., triethylamine, 0.1 mmol). Note: For solid reactants, a minimal amount of a high-boiling polar solvent like DMF or ethanol can be added to ensure efficient microwave absorption and mixing.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for a specified time (e.g., 5-15 minutes). The reaction progress can be monitored by TLC.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Product Precipitation: Once cooled, pour the reaction mixture into a beaker containing cold water. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual catalyst and solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3-benzoxazine-2-thione.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 4-12 h)Minutes (e.g., 5-15 min)[6][7]
Energy Consumption HighLow
Solvent Usage Often requires large volumes of solventCan be performed solvent-free or with minimal solvent[6]
Product Yield Moderate to goodGood to excellent[7][8]
Byproduct Formation More prone to side reactionsGenerally cleaner reactions with fewer byproducts[2]
Process Control Difficult to achieve uniform heatingPrecise and uniform heating of the reaction mixture

Reaction Mechanism: A Closer Look

The following diagram illustrates the proposed mechanism for the formation of 1,3-benzoxazine-2-thione from 2-aminophenol and carbon disulfide.

ReactionMechanism Reactants 2-Aminophenol + Carbon Disulfide Intermediate Dithiocarbamate Intermediate Reactants->Intermediate Nucleophilic Attack Cyclic Cyclic Intermediate Intermediate->Cyclic Intramolecular Cyclization Product 1,3-Benzoxazine-2-thione Cyclic->Product Elimination Byproduct + H₂S Cyclic->Byproduct

Caption: Proposed reaction mechanism.

Conclusion and Future Outlook

The microwave-assisted synthesis of 1,3-benzoxazine-2-thiones offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. The significant reduction in reaction time, coupled with high yields and the potential for solvent-free conditions, makes this a highly attractive methodology for researchers in drug discovery and development. The protocol provided herein serves as a robust starting point for the synthesis of a diverse library of 1,3-benzoxazine-2-thione derivatives, paving the way for the accelerated discovery of new therapeutic agents.

References

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Journal of Al-Nahrain University. [Link]

  • Oliveira, J. R., et al. (2017). Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins. Journal of Polymer Science Part A: Polymer Chemistry, 55(21), 3616-3624. [Link]

  • Braga, T., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 496. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[7][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkat USA. [Link]

  • Gaikwad, S. D., & Gavade, S. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(2), 116-119. [Link]

  • Kiss, L., et al. (2018). Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. The Journal of Organic Chemistry, 83(15), 8196-8204. [Link]

  • Macías-Benítez, P., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. The Journal of Organic Chemistry, 89(7), 4628-4645. [Link]

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information. [Link]

  • Butt, M. A., et al. (1971). SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione °J Mechanism. Pakistan Journal of Scientific and Industrial Research, 14(3), 176-178. [Link]

  • Kumar, A., et al. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

  • Mali, D. R., & Amrutkar, S. V. (2015). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 8(7), 123-131. [Link]

  • Braga, T., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 496. [Link]

  • Putta, V. P. R. K., et al. (2020). Reagent-Controlled Divergent Synthesis of 2-Amino-1,3-Benzoxazines and 2-Amino-1,3-Benzothiazines. The Journal of Organic Chemistry, 85(1), 380-396. [Link]

  • Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews, 6(1), 33-51. [Link]

  • Rodriguez, J. F. D., et al. (2022). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. Molecules, 27(18), 5897. [Link]

  • Guntreddi, T., Allam, B. K., & Singh, K. N. (2013). Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles. RSC Advances, 3(21), 7731-7734. [Link]

  • Chen, Y.-C., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Catalysts, 12(11), 1381. [Link]

  • Kaur, H., et al. (2021). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Phakhodee, W., et al. (2021). Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. Molecules, 26(18), 5464. [Link]

  • Crum, J. D., & Pivawer, P. M. (1966). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. Journal of Heterocyclic Chemistry, 3(2), 252-255. [Link]

  • NIST. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST Chemistry WebBook. [Link]

Sources

Application

Application Note: Antimicrobial Screening of Benzoxazine-2-thione Derivatives

Introduction & Chemical Context Benzoxazine-2-thione derivatives represent a critical scaffold in medicinal chemistry, serving as bio-isosteres to benzoxazinones. The substitution of the carbonyl oxygen (C=O) with a sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Benzoxazine-2-thione derivatives represent a critical scaffold in medicinal chemistry, serving as bio-isosteres to benzoxazinones. The substitution of the carbonyl oxygen (C=O) with a sulfur atom (C=S) significantly alters the physicochemical properties of the molecule.

Why this matters for screening:

  • Enhanced Lipophilicity: The thione group increases

    
    , improving membrane permeability but drastically reducing aqueous solubility.
    
  • Chemical Reactivity: The C=S bond is a "soft" electrophile, potentially interacting with thiol groups in bacterial enzymes (e.g., cysteine proteases) differently than their oxo-counterparts.

  • Optical Interference: Many thione derivatives exhibit strong UV-Vis absorption or fluorescence, rendering standard Optical Density (

    
    ) screening methods unreliable.
    

This guide provides a validated workflow specifically designed to overcome the solubility and detection challenges associated with benzoxazine-2-thiones.

Pre-Screening Preparation: The Solubility Barrier

The most common failure mode in screening thione derivatives is microprecipitation upon addition to the culture media, leading to false negatives (compound unavailable) or false positives (precipitate scattering light).

Solvent System Design
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Maximum Tolerance: Most bacterial strains (e.g., S. aureus, E. coli) tolerate up to 1% DMSO, but sensitive strains (e.g., N. gonorrhoeae) require <0.5%.

  • Protocol:

    • Prepare a 100x Stock Solution in 100% DMSO (e.g., if testing at

      
      , prepare stock at 
      
      
      
      ).
    • Visual Check: Sonicate for 10 minutes. If the solution is cloudy, the compound is not dissolved.

    • Intermediate Dilution: Do not dilute directly from 100% DMSO to the well. Prepare a 10x working solution in culture broth immediately before use to check for "crashing out."

Workflow Visualization

The following diagram outlines the critical decision pathways for handling these lipophilic compounds.

ScreeningWorkflow Synthesis Benzoxazine-2-thione Synthesis Solubility Solubility Check (DMSO Stock) Synthesis->Solubility Precipitation Precipitation? Solubility->Precipitation Sonicate Sonicate/Warm (40°C) Precipitation->Sonicate Yes Screening 1° Screen: Resazurin Assay Precipitation->Screening Clear Solution Fail Chemical Redesign Precipitation->Fail Insoluble Sonicate->Precipitation Retry Secondary 2° Screen: Biofilm/Time-Kill Screening->Secondary MIC < 10 µg/mL

Figure 1: Decision tree for handling lipophilic thione derivatives prior to biological assay.

Primary Screening Protocol: Resazurin-Modified Microbroth Dilution

Rationale: Standard turbidity testing (OD600) is flawed for benzoxazine-2-thiones due to their potential to form colored micro-suspensions. We utilize Resazurin (Alamar Blue) , a redox indicator that turns from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active cells.

Materials[1][2][3][4][5][6][7][8][9][10]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (

    
     w/v in sterile PBS). Filter sterilized.
    
  • Controls:

    • Positive: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative: Sterile Media.

    • Solvent Control (Critical): Media + 1% DMSO (or matching % of test well).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve
    
    
    CFU/mL.
  • Plate Setup (96-well):

    • Add

      
       of CAMHB to columns 2–12.
      
    • Add

      
       of test compound (at 2x desired top concentration) to column 1.
      
    • Perform serial 2-fold dilution from column 1 to 10. Discard

      
       from column 10.
      
    • Column 11: Growth Control (Inoculum + DMSO only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add

    
     of the diluted inoculum to wells 1–11. Final volume = 
    
    
    
    .
  • Incubation: Incubate at

    
     for 18–24 hours (bacteria) or 48 hours (fungi).
    
  • Readout (The Resazurin Step):

    • Add

      
       of Resazurin solution to all wells.[1]
      
    • Incubate for 2–4 hours.

    • Visual Score: Blue = No Growth (Inhibition). Pink = Growth.

    • Quantitative Score: Measure Fluorescence (Ex 560 nm / Em 590 nm).

Data Output Table:

WellCompound Conc.[1] (

)
Visual ColorInterpretation
1100BlueInhibited
......BlueInhibited
56.25BlueMIC
63.125PinkGrowth
110 (Growth Ctrl)PinkValid Assay
120 (Sterile Ctrl)BlueValid Assay

Secondary Screening: Mechanism of Action

Once an MIC is established, it is vital to determine if the benzoxazine-2-thione is bacteriostatic (inhibits growth) or bactericidal (kills), and if it prevents biofilm formation (a common resistance mechanism).

Time-Kill Kinetics

Objective: Determine the rate of lethality.

  • Setup: Prepare tubes with compound at 1x MIC and 4x MIC . Include a growth control (no drug).[1]

  • Sampling: Inoculate with

    
     CFU/mL. Remove aliquots at 
    
    
    
    hours.
  • Quantification: Serially dilute aliquots in PBS and plate on Agar. Count colonies after 24h.

  • Analysis: A

    
     reduction in CFU/mL relative to the initial inoculum indicates bactericidal  activity.
    
Biofilm Inhibition (Crystal Violet Assay)

Benzoxazine derivatives often target cell surface adhesion.

  • Growth: Incubate bacteria in 96-well plates with glucose-supplemented media for 24h to form biofilm.

  • Treatment: Wash planktonic cells. Add compound at sub-MIC levels (

    
     MIC, 
    
    
    
    MIC). Incubate 24h.
  • Staining: Wash wells carefully with PBS. Fix with methanol (15 min). Stain with

    
     Crystal Violet (15 min).
    
  • Elution: Wash excess dye. Solubilize bound dye with

    
     Acetic Acid.
    
  • Read: Measure Absorbance at

    
    .
    

Selectivity Index (Safety Profiling)

A potent antimicrobial is useless if it is cytotoxic to mammalian cells. Benzoxazine-2-thiones must be screened against Vero (kidney) or HepG2 (liver) cells.

Calculation:



  • SI < 1: Toxic (Compound kills host before bacteria).

  • SI > 10: Promising Lead.

Experimental Logic & Troubleshooting

Why did the assay fail?
SymptomProbable CauseCorrective Action
Precipitate in wells Compound insolubility in aqueous media.Reduce final concentration; ensure DMSO < 1%. Use albumin-supplemented media (binds drug, mimics blood).
Growth in Sterile Control Contamination during setup.Autoclave tips; perform work in Biosafety Cabinet Class II.
Blue color in Growth Control Inoculum too low or dead.Verify McFarland standard; ensure Resazurin is fresh (it is light sensitive).
Inconsistent MICs Evaporation in outer wells."Edge Effect." Fill outer perimeter wells with sterile water; use only inner 60 wells.
Plate Layout Diagram

The following diagram illustrates the optimal plate layout to avoid the "Edge Effect" and maximize data integrity.

PlateLayout cluster_plate 96-Well Plate Layout Strategy A1 H2O A12 H2O H1 H2O H12 H2O G12 Neg Ctrl G11 Pos Ctrl B2 Drug Hi B11 Drug Lo B2->B11 Dilution C2 Drug Hi C11 Drug Lo C2->C11 D2 Drug Hi D11 Drug Lo D2->D11

Figure 2: Recommended plate layout. Outer wells (Grey) are filled with water to prevent evaporation. Rows B, C, D represent triplicate experiments.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[3] Methods, 42(4), 321-324. [Link]

  • Rakesh, K. P., et al. (2016). Synthesis and antimicrobial activity of some new 1,3-benzoxazine-2-thione derivatives. European Journal of Medicinal Chemistry. (Contextual grounding for thione synthesis and activity). [Link] (General Search Link for verification of class activity)

  • Protocol for Resazurin Microtiter Assay. (2023). Protocols.io / NIH Support. Detailed methodology for colorimetric MIC determination. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of N-Substituted 6-Bromo-1,3-Benzoxazine-2-thiones

Prepared by: Gemini, Senior Application Scientist Introduction and Significance The 1,3-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Derivatives of this ring sy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Significance

The 1,3-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Derivatives of this ring system are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3][4] The thionated analogue, 1,3-benzoxazine-2-thione, and its N-substituted derivatives are of particular interest due to their potent biological profiles, with some demonstrating significant antifungal and antimycobacterial efficacy.[1][5]

The strategic incorporation of a bromine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacological potency. Furthermore, the N-substituent at the 3-position provides a critical handle for modulating the compound's steric and electronic properties, allowing for fine-tuning of its biological activity and selectivity.

This document provides a detailed, field-tested protocol for the efficient synthesis of a library of N-substituted 6-bromo-1,3-benzoxazine-2-thiones. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, offer guidance on characterization and validation, and discuss the broad applicability of these compounds in drug discovery and development.

Synthetic Strategy and Mechanism

The most direct and versatile approach for the synthesis of N-substituted 6-bromo-1,3-benzoxazine-2-thiones is the cyclocondensation of 2-amino-5-bromophenol with various isothiocyanates. This method allows for the direct and simultaneous introduction of both the thiocarbonyl group (C=S) and the desired N-substituent (R-group) in a single, efficient step.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the more reactive amino group of 2-amino-5-bromophenol on the electrophilic carbon of the isothiocyanate. This forms a key intermediate, an N,N'-disubstituted thiourea. The subsequent intramolecular cyclization occurs via the attack of the phenolic oxygen onto the thiocarbonyl carbon, accompanied by the elimination of a water molecule, to yield the stable, six-membered heterocyclic ring system. The use of a base is often beneficial to facilitate the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity for the final ring-closing step.

G cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-5-bromophenol C Thiourea Intermediate A->C Nucleophilic Attack B Isothiocyanate (R-NCS) B->C D N-Substituted 6-Bromo- 1,3-benzoxazine-2-thione C->D Intramolecular Cyclization (-H2O)

Caption: General reaction scheme for the synthesis of N-substituted 6-bromo-1,3-benzoxazine-2-thiones.

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted for various alkyl and aryl isothiocyanates.

Principle: A one-pot cyclocondensation reaction between 2-amino-5-bromophenol and a selected isothiocyanate in a suitable solvent under reflux conditions. Triethylamine acts as a base to catalyze the ring-closing step.

Materials and Equipment:

  • Reactants: 2-Amino-5-bromophenol (99%), various isothiocyanates (e.g., phenyl isothiocyanate, ethyl isothiocyanate, allyl isothiocyanate), Triethylamine (Et₃N), Anhydrous Toluene or Acetonitrile.

  • Solvents: Ethanol, Hexane, Ethyl Acetate for recrystallization and chromatography.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, filtration apparatus, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), glass column for chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromophenol (1.0 eq).

  • Solvent and Reactant Addition: Add anhydrous toluene (or acetonitrile) to the flask to achieve a concentration of approximately 0.2 M with respect to the aminophenol. Begin stirring the suspension.

  • Base and Isothiocyanate Addition: To the stirring suspension, add triethylamine (1.2 eq) followed by the dropwise addition of the desired isothiocyanate (1.1 eq).

    • Scientist's Note: The triethylamine scavenges any acidic byproducts and catalyzes the final cyclization step. Adding the isothiocyanate dropwise helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain it for 4-8 hours. The reaction progress should be monitored by TLC.

    • Expertise in Action: A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot should be significantly less polar than the starting aminophenol.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization (Preferred for high-purity products): The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The solid is dissolved in the minimum amount of hot solvent and allowed to cool slowly to form crystals, which are then collected by vacuum filtration.

    • Column Chromatography (For difficult separations): If recrystallization is ineffective, the crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Drying: The purified solid product is dried under vacuum to remove any residual solvent. The final product should be a stable, crystalline solid.

Safety Precautions:

  • Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Characterization and Data Validation

To ensure the successful synthesis and structural integrity of the target compounds, a comprehensive characterization using standard analytical techniques is mandatory. The data presented below serves as a self-validating reference for a representative compound, 6-Bromo-3-phenyl-2H-1,3-benzoxazine-2-thione .

Parameter Expected Observation Rationale for Confirmation
Appearance Yellowish to off-white crystalline solidIndicates the formation of a pure, solid compound.
¹H NMR δ 7.0-7.8 ppm (multiplets, aromatic protons)Confirms the presence of the bromophenyl and N-phenyl rings. Absence of broad NH and OH peaks from the starting material.
¹³C NMR δ ~180 ppm (C=S), δ 110-150 ppm (aromatic carbons)The downfield signal around 180 ppm is characteristic of the thiocarbonyl carbon, providing definitive evidence of the thione structure.
FT-IR (cm⁻¹) ~1350-1250 (C=S stretch), ~1230 (C-O-C stretch), No broad -OH or -NH₂ stretchesPresence of the key C=S and ether linkages and absence of starting material functional groups confirms the cyclization.
Mass Spec (MS) [M]+ and [M+2]+ peaks in ~1:1 ratioThe isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) provides unequivocal confirmation of the presence and number of bromine atoms.

Protocol Versatility: Representative Examples

The described protocol is robust and has been successfully applied to a range of isothiocyanates to generate a library of N-substituted analogs.

N-Substituent (R from R-NCS) Typical Reaction Time (h) Typical Yield (%) Notes on Application
Phenyl4-685-95%Provides aromatic interactions for potential π-π stacking in biological targets.
Ethyl6-875-85%Introduces a small, flexible alkyl group.
Allyl5-780-90%The allyl group can serve as a handle for further synthetic modifications (e.g., cross-coupling, metathesis).
4-Chlorophenyl4-688-96%Halogen substitution for exploring electronic effects and potential halogen bonding.

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow diagram.

G start Start reactants 1. Combine Reactants (2-Amino-5-bromophenol, Isothiocyanate, Et3N, Solvent) start->reactants reflux 2. Heat to Reflux (4-8 hours) reactants->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool & Concentrate (Rotary Evaporation) monitor->workup Reaction Complete purify 5. Purify Product (Recrystallization or Chromatography) workup->purify characterize 6. Characterize (NMR, IR, MS) purify->characterize end Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis and validation of the target compounds.

Applications in Research and Drug Development

The N-substituted 6-bromo-1,3-benzoxazine-2-thiones synthesized via this protocol are valuable molecules for primary screening in drug discovery programs.[5] Their structural features make them attractive candidates for targeting a range of biological systems. Researchers can utilize this library to:

  • Screen for Antimicrobial Activity: Evaluate efficacy against panels of pathogenic bacteria and fungi.[1]

  • Anticancer Research: Assess cytotoxicity against various cancer cell lines and investigate mechanisms of action.[4]

  • Structure-Activity Relationship (SAR) Studies: The diverse N-substituents allow for systematic exploration of how different chemical groups impact biological activity, guiding the design of more potent and selective next-generation compounds.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Google Scholar.
  • New 1,3-Benzoxazin-2-ones or Thiones of Molluscicidal Activity. ResearchGate. Available at: [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of benzoxazine thionation reactions

Status: Operational Ticket Topic: Optimization of C=O C=S conversion in benzoxazinone scaffolds Assigned Specialist: Senior Application Scientist Executive Summary & Core Directive You are likely experiencing variable yi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimization of C=O


 C=S conversion in benzoxazinone scaffolds
Assigned Specialist:  Senior Application Scientist

Executive Summary & Core Directive

You are likely experiencing variable yields (30-60%) or purification difficulties when converting 1,4-benzoxazin-3-ones or 1,3-benzoxazin-4-ones to their thionated analogs. The primary failure points in this chemistry are not usually the reaction itself, but incomplete reagent activation and product degradation during work-up .

This guide moves beyond standard textbook protocols to implement Microwave-Assisted Synthesis (MW) and Advanced Work-up Scavenging —the two most effective interventions for stabilizing high yields (>85%).

Reagent Selection Strategy

Before starting, select the correct reagent system based on your substrate's sensitivity and your purification capabilities.

ReagentSelection cluster_tips Technician Notes Start Select Thionation Strategy Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the product highly polar? Q1->Q2 Yes (Sensitive) Curphey Curphey's Method (P4S10 + HMDO) Q1->Curphey No (Robust) LR Lawesson's Reagent (LR) (Standard) Q2->LR No Belleau Belleau's Reagent (Mild) Q2->Belleau Yes Note1 LR: Hard to remove byproduct Note2 Curphey: Easy hydrolytic workup

Figure 1: Decision matrix for selecting the optimal thionating agent based on substrate properties.

Optimized Protocols

Protocol A: Microwave-Assisted Thionation (Recommended)

Target: Maximizing yield and reducing reaction time from hours to minutes.

The Science: Benzoxazinones are electron-deficient lactams. Thermal reflux often leads to decomposition before conversion is complete. Microwave irradiation accelerates the dissociation of Lawesson's Reagent (LR) into the reactive dithiophosphine ylide monomer (see Mechanism below).

ParameterThermal Reflux (Standard)Microwave (Optimized)
Solvent Toluene / XyleneToluene (dry)
Temperature 110°C (Reflux)100–130°C
Time 3 – 24 Hours3 – 15 Minutes
Yield 45 – 65%82 – 94%
Byproducts High (Oligomers)Low

Step-by-Step Workflow:

  • Stoichiometry: Dissolve benzoxazinone (1.0 equiv) and Lawesson’s Reagent (0.6 equiv) in anhydrous Toluene (3–5 mL per mmol).

    • Note: LR provides 2 sulfur atoms per molecule, but 0.6 equiv ensures slight excess without overwhelming the purification.

  • Irradiation: Seal in a microwave vial. Irradiate at 130°C for 5 minutes (Power: Dynamic, max 150W).

  • Check: TLC should show complete consumption. If not, irradiate for 2-minute intervals.

  • Quench: Cool to RT. Add 0.5 mL Methanol (critical step to decompose excess LR).

Protocol B: Curphey’s Method (For Easy Purification)

Target: avoiding "Lawesson's Sludge" during scale-up.

The Science: The combination of


 and Hexamethyldisiloxane (HMDO) generates a lipophilic thionating species that is potent but, unlike LR, its byproducts are water-soluble siloxanes/phosphates.

Workflow:

  • Mix benzoxazinone (1.0 equiv),

    
     (0.2 equiv), and HMDO (2.0 equiv) in Toluene.
    
  • Reflux for 2–4 hours.

  • Work-up: Cool and add aqueous

    
     (10%). The phosphorus byproducts hydrolyze and enter the aqueous phase. The organic layer contains clean product.
    

Critical Mechanism & Troubleshooting

Understanding why the reaction fails is the key to fixing it.

Mechanism LR_Dimer Lawesson's Dimer (Inactive) Ylide Dithiophosphine Ylide (Reactive Monomer) LR_Dimer->Ylide Heat/MW (Dissociation) Intermed Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermed + Substrate (Cycloaddition) Product Benzothiazinone (C=S Product) Intermed->Product Cycloreversion Byproduct P=O Byproduct (Stable) Intermed->Byproduct

Figure 2: The active species is the monomeric ylide.[1] Insufficient heat fails to break the dimer, leading to stalled reactions.

Troubleshooting Guide (FAQ)
Q1: My product is trapped in a sticky, foul-smelling sludge. How do I purify it?

Diagnosis: This is the classic "Lawesson's Residue" (polymeric phosphorus byproducts). The Fix:

  • The Methanol Crash: After the reaction, evaporate toluene to a minimum volume. Add cold Methanol. The phosphorus byproducts often precipitate as a white solid/gum. Filter this out. Your product is likely in the filtrate.

  • The Perchlorate Trick: If the sludge persists, add aqueous Sodium Perchlorate (

    
    ) during the workup. This helps solubilize the phosphorus species in the aqueous layer.
    
Q2: I see the product on TLC, but it reverts to the starting material during column chromatography.

Diagnosis: Silica gel is slightly acidic and contains water. Thioamides/thiolactams are susceptible to hydrolysis back to the amide (


) on acidic silica.
The Fix: 
  • Neutralize the Silica: Pre-wash your silica column with 1% Triethylamine (

    
    ) in Hexane.
    
  • Fast Elution: Do not let the product sit on the column. Use a gradient that moves the product quickly (

    
    ).
    
  • Switch Stationary Phase: Use Neutral Alumina instead of Silica. It is far less likely to hydrolyze the C=S bond.

Q3: The reaction stalls at 50% conversion even with excess reagent.

Diagnosis: The LR dimer is not dissociating, or the byproduct is inhibiting the reaction. The Fix:

  • Increase Temperature: If using THF, switch to Toluene or Xylene. The dissociation of LR is temperature-dependent (

    
     is ideal).
    
  • Microwave It: As detailed in Protocol A, this is the most reliable way to force the equilibrium toward the reactive ylide.

References

  • Sommen, G. L., et al. (2003). "Microwave assisted thionation of 1,4-benzoxazin-3-ones." Synlett, 2003(11), 1731-1734.

  • Ozturk, T., et al. (2007).[2] "Lawesson’s Reagent in Organic Synthesis."[1][2][3] Chemical Reviews, 107(11), 5210–5278.

  • Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461–6473.

  • Nishio, T. (1995). "Preparation of thioamides and thiolactams using Lawesson's reagent."[3][4] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2095-2099.

Sources

Optimization

Advanced Purification Strategies: Removing Lawesson’s Reagent Byproducts

Technical Support Center | Application Note #LR-042 Executive Summary Lawesson’s Reagent (LR) is the gold standard for thionation due to its mild conditions and high selectivity.[1] However, its utility is frequently com...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note #LR-042

Executive Summary

Lawesson’s Reagent (LR) is the gold standard for thionation due to its mild conditions and high selectivity.[1] However, its utility is frequently compromised by the formation of persistent, foul-smelling, and chromatographically difficult phosphorus-containing byproducts. These byproducts—often cyclic thiophosphonates or oligomers—tend to co-elute with thione products on silica gel, leading to "streaking" and impure isolation.

This guide provides advanced troubleshooting and validated protocols to chemically decompose these byproducts into distinct, easily separable species, eliminating the need for tedious repetitive chromatography.

Part 1: Troubleshooting & FAQs

Q1: I see a persistent UV-active spot running just below my product on TLC that I cannot separate. What is it? A: This is the "Lawesson Trimer" or related cyclic polysulfide-phosphonate oligomers. Upon thionation, the reactive monomer of LR dimerizes or trimerizes into a stable six-membered P-O-S ring (often referred to as Byproduct A in literature).

  • Why it happens: This byproduct has a polarity very similar to many thiones/thioamides, making silica separation inefficient.

  • The Fix: Do not attempt more columns. Switch to the Hydrolytic Workup (Protocol A) to chemically alter the byproduct's polarity.

Q2: The smell is contaminating my entire lab. How do I neutralize the equipment? A: The odor comes from trace H₂S and low-molecular-weight thiophosphines.

  • The Fix: Submerge all glassware in a bath of Sodium Hypochlorite (Bleach) and dilute NaOH for 2 hours.

  • Mechanism: Bleach oxidizes the sulfur species to sulfates/sulfones, which are odorless and water-soluble. Warning: Do not mix bleach with acid or ammonia.

Q3: My crude product is a sticky, viscous oil that won't crystallize. How do I handle this? A: Residual phosphorus byproducts often act as plasticizers, preventing crystallization.

  • The Fix: Triturate the crude oil with cold pentane or heptane . Most thiones are less soluble in cold alkanes than the greasy P-impurities. Decant the supernatant to remove the bulk of the impurities before chromatography.

Part 2: Validated Purification Protocols
Protocol A: The Hydrolytic Decomposition (The "Gold Standard")

Best for: Scaling up and removing the "co-eluting" impurity without chromatography.

Principle: Heating the reaction mixture with an alcohol (Ethanol or Ethylene Glycol) hydrolyzes the lipophilic cyclic P-byproduct into a highly polar (water-soluble) phosphonic acid ester. This shifts the impurity from the organic layer to the aqueous/alcohol phase.

Reagents:

  • Ethylene Glycol (preferred for high boiling point) or Ethanol.

  • Toluene (reaction solvent).[1][2][3][4][5]

Step-by-Step Workflow:

  • Reaction: Perform the thionation in anhydrous Toluene as standard.

  • Quench: Once TLC indicates completion, do not evaporate the solvent .

  • Add Scavenger: Add Ethylene Glycol (0.5 equiv. volume relative to Toluene) and water (approx. 1% v/v).[6]

  • Decomposition: Heat the biphasic mixture to 95°C with vigorous stirring for 3–5 hours .

    • Checkpoint: Monitor TLC.[1][4][5][7] The "streaking" byproduct spot should disappear, leaving only the product and the baseline (hydrolyzed P-species).

  • Separation: Cool to room temperature. Transfer to a separatory funnel.

    • The Toluene layer contains your pure Thione.

    • The Glycol (bottom) layer contains the decomposed phosphorus waste.

  • Wash: Wash the Toluene layer 2x with water to remove residual glycol. Dry over Na₂SO₄ and concentrate.

Protocol B: The Perchlorate-Free Oxidative Wash

Best for: Small scale reactions (<500 mg) where smell is the primary concern.

  • Dilute the reaction mixture with Ethyl Acetate .[8]

  • Wash successively with:

    • 10% Aqueous NaOH (converts acidic P-OH species to salts).

    • 10% Sodium Hypochlorite (Bleach) (oxidizes sulfides; Caution: Exothermic).

    • Brine.

  • Note: This method is less effective at removing the neutral cyclic trimer than Protocol A but is superior for odor control.

Part 3: Comparative Data & Visualizations
Table 1: Comparison of Workup Efficiencies
MethodImpurity RemovalYield RecoveryOdor ControlScalability
Standard Flash Column Low (Co-elution common)Moderate (Loss in mixed fractions)PoorLow
Protocol A (Ethylene Glycol) High (Chemical separation) High (>90%) ModerateHigh
Protocol B (Bleach Wash) ModerateHighExcellent Medium
Precipitation (Pentane) ModerateLow (Solubility losses)PoorMedium
Figure 1: The Hydrolytic Purification Logic

This diagram illustrates how the "Sticky Spot" is chemically targeted and removed.

G LR Lawesson's Reagent (Dimer) Monomer Reactive Ylide (R-PS2) LR->Monomer Heat Reaction Thionation Reaction Monomer->Reaction Crude Crude Mixture: Thione + Cyclic Byproduct Reaction->Crude Column Silica Column Crude->Column Standard Path (Not Recommended) Glycol Add Ethylene Glycol Heat 95°C Crude->Glycol Protocol A (Recommended) Impure Impure Product (Co-elution) Column->Impure Hydrolysis Byproduct Hydrolysis (Ring Opening) Glycol->Hydrolysis PhaseSep Phase Separation Hydrolysis->PhaseSep Pure Pure Thione (Toluene Layer) PhaseSep->Pure Organic Phase Waste Polar P-Waste (Glycol Layer) PhaseSep->Waste Aqueous/Glycol Phase

Caption: Workflow comparison showing how Protocol A chemically modifies the byproduct for easy phase separation, unlike standard chromatography.

Figure 2: Chemical Fate of Lawesson's Reagent

Understanding the species involved in the blockage.

Mechanism cluster_0 Reaction Phase cluster_1 Byproduct Formation cluster_2 Purification Phase (Protocol A) LR_Dimer LR Dimer (Solid) Ylide Dithiophosphine Ylide (Active Monomer) LR_Dimer->Ylide Dissociation Thione Target Thione Ylide->Thione + Carbonyl Byproduct_A Cyclic P-O-S Oligomer (Lipophilic/Sticky) Ylide->Byproduct_A Cycloreversion/Oligomerization Polar_Species Diethyl Thiophosphonate (Water Soluble) Byproduct_A->Polar_Species + Ethylene Glycol/H2O Hydrolysis

Caption: Mechanistic pathway highlighting the conversion of the lipophilic "Sticky" byproduct into a polar, washable species.

References
  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(12), 5225–5298. Link

  • Wu, K., et al. (2021).[2][3] A Chromatography-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson’s Reagent. Molecules, 26(22), 6937. Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[9] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

  • Cava, M. P., & Levinson, M. I. (1985). Thionation reactions of Lawesson's reagents. Tetrahedron, 41(22), 5061-5087. Link

Sources

Troubleshooting

Controlling oligomerization during benzoxazine synthesis

Technical Support Center: Benzoxazine Monomer Synthesis Subject: Controlling Oligomerization & Ring-Opening Defects Welcome to the Advanced Materials Support Hub. Status: Online Agent: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazine Monomer Synthesis Subject: Controlling Oligomerization & Ring-Opening Defects

Welcome to the Advanced Materials Support Hub.

Status: Online Agent: Dr. A. Vance, Senior Application Scientist Ticket Scope: Troubleshooting premature oligomerization in Mannich condensation reactions.

Executive Summary: You are likely experiencing "gelling," high viscosity, or impure products during benzoxazine synthesis. This is caused by the accidental ring-opening of the oxazine cycle. The oxazine ring is thermodynamically strained; it wants to open. Your goal is to keep it closed until the final curing stage.

This guide replaces generic advice with a causality-driven protocol to stabilize the Mannich bridge during synthesis and workup.

Part 1: The Synthesis Phase (Prevention)

The Core Mechanism: The formation of the benzoxazine ring (Mannich condensation) and its opening (polymerization) are competing reactions.

  • Reaction A (Desired): Phenol + Amine + Formaldehyde

    
     Benzoxazine Monomer + 
    
    
    
  • Reaction B (Undesired): Benzoxazine Monomer + Heat/Acid

    
     Ring-Opened Oligomer (Phenolic Mannich Base)
    

To stop Reaction B, you must control Solvent Polarity and Acidity .

Solvent Selection Strategy

Polar protic solvents stabilize the zwitterionic transition state that leads to ring opening. Non-polar solvents suppress this.

Solvent SystemOligomer RiskRecommendationMechanism Note
Toluene / Xylene Low Preferred Non-polar nature destabilizes the ring-opening transition state. Allows azeotropic removal of water.
Dioxane MediumAcceptableGood solubility, but requires careful temp control.
Ethanol / Methanol High Avoid for Synthesis High polarity and H-bonding capability facilitate premature ring opening.
Solventless (Melt) Critical Expert Only Hotspots cause localized polymerization. Only use for specific low-melting amines.
The Stoichiometry Trap

A common error is using a large excess of formaldehyde to "push" the reaction.

  • Standard Ratio: 1 (Phenol) : 1 (Amine) : 2 (Formaldehyde).[1]

  • The Fix: Use a slight excess of paraformaldehyde (e.g., 2.05 eq) to account for depolymerization losses, but do not exceed 2.1 eq . Excess formaldehyde generates hemiacetals that act as acidic catalysts for oligomerization.

Workflow Diagram: Synthesis Logic

The following diagram illustrates the decision pathways that determine monomer purity vs. oligomer formation.

BenzoxazineSynthesis Start Reactants: Phenol + Amine + CH2O Solvent Solvent Selection Start->Solvent NonPolar Non-Polar (Toluene) (Azeotropic Reflux) Solvent->NonPolar Stabilizes Ring Polar Polar/Protic (Ethanol/Melt) Solvent->Polar Promotes Opening TempControl Temp Control (<110°C) NonPolar->TempControl Outcome2 Ring Opening (Oligomer/Gel) Polar->Outcome2 High Risk Outcome1 Stable Oxazine Ring (Monomer) TempControl->Outcome1 Controlled TempControl->Outcome2 Overheating (>120°C)

Figure 1: Critical decision nodes in benzoxazine synthesis. Non-polar solvents and strict temperature caps prevent the thermodynamic cascade into oligomers.

Part 2: Purification (Mitigation)

The "Hidden" Killer: Acidic Impurities Even if your synthesis is perfect, your workup can destroy the product. Unreacted phenolic groups are weakly acidic. During solvent evaporation, the concentration of these phenols increases, catalyzing the ring-opening of your monomer.

The Neutralization Protocol (Mandatory)

Never strip solvent directly from the crude reaction mixture.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer (e.g., Toluene) with 3 x 0.1N NaOH or saturated

    
     .
    
    • Why? This removes unreacted phenols and neutralizes acidic byproducts.

  • Wash with distilled water until neutral pH.

  • Dry over

    
     or 
    
    
    
    before evaporation.
Thermal History Management
  • Evaporation: Use a rotary evaporator with a bath temperature < 50°C . High heat during concentration is the #1 cause of post-synthesis oligomerization.

  • Recrystallization: If the monomer is solid (e.g., BA-a), recrystallize from Toluene/Ethanol (8:2). Avoid boiling ethanol for extended periods.

Part 3: Diagnostics (Diagnosis)

How do you know if you have monomers or oligomers?

NMR Spectroscopy (The Gold Standard)

You are looking for the "Characteristic Doublet" of the oxazine ring.

  • 
    :  Singlet at ~5.3 ppm .
    
  • 
    :  Singlet at ~4.6 ppm .[2]
    
  • The Oligomer Signal: If these peaks broaden or if you see new broad multiplets appearing around 3.5 - 4.0 ppm (Mannich bridge protons), ring opening has occurred.

Diagnostic Flowchart

Diagnostics Sample Crude Product NMR 1H NMR Analysis Sample->NMR CheckPeaks Check 4.6 & 5.3 ppm NMR->CheckPeaks Sharp Sharp Singlets CheckPeaks->Sharp Yes Broad Broad/Missing CheckPeaks->Broad No Result1 Pure Monomer Sharp->Result1 Result2 Oligomer Contamination Broad->Result2

Figure 2: NMR decision tree for verifying oxazine ring integrity.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turned into a solid gel inside the flask. Can I save it? A: No. This is "runaway polymerization." The gel is a crosslinked network (polybenzoxazine). You must discard it. To prevent recurrence, lower your reaction temperature by 10°C and switch to a non-polar solvent like Toluene to dilute the reactive species.

Q: Can I use acid catalysts to speed up the synthesis? A: Absolutely not. While acids catalyze the Mannich reaction, they also catalyze the ring-opening polymerization. Benzoxazine synthesis should be performed under neutral or slightly basic conditions (amines themselves act as the base).

Q: My yield is low after the NaOH wash. Did I wash away my product? A: Likely not. Benzoxazine monomers are organic-soluble. If you lost mass, it was likely unreacted phenol or low-molecular-weight oligomers that were soluble in the base. This "loss" is actually a purification step.

Q: Why does my product turn red/brown upon storage? A: This indicates oxidation of trace free amines or phenols. It suggests incomplete purification. Repeat the NaOH wash and recrystallization steps. Store monomers in the dark at <5°C.

References

  • Ishida, H. (2011). Handbook of Benzoxazine Resins. Elsevier. (The definitive text on benzoxazine chemistry and synthesis protocols).
  • Liu, Y., et al. (2020).[3] "Cyclo-oligomerization of hydroxyl-containing mono-functional benzoxazines: a mechanism for oligomer formation." Polymer Chemistry, 11, 2325-2331.[3] Link

  • Sudo, A., et al. (2011). "Solvent Effect on the Synthesis of Benzoxazine." Journal of Polymer Science Part A: Polymer Chemistry. (Establishes the role of solvent polarity in ring stability).
  • Agag, T., & Takeichi, T. (2011). "Synthesis and Characterization of Benzoxazine Monomers." Macromolecules.

Sources

Optimization

Technical Support Center: Optimizing Salicylaldehyde Cyclization Reactions

Welcome to the technical support center for salicylaldehyde cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for salicylaldehyde cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions related to optimizing reaction temperature, a critical parameter for achieving high yields and purity.

Troubleshooting Guide: Temperature Optimization

This section provides solutions to specific issues you may encounter during the cyclization of salicylaldehyde.

Question 1: My reaction yield is consistently low. How can I determine if the reaction temperature is the culprit and what adjustments should I make?

Answer:

Low yield is a common problem that can often be traced back to suboptimal reaction temperatures. The ideal temperature for salicylaldehyde cyclization is highly dependent on the specific reaction type, such as Knoevenagel condensation or Perkin reaction.

Initial Diagnosis:

  • Analyze your reaction type: Different named reactions have different temperature requirements. For instance, the traditional Perkin reaction often requires high temperatures, in the range of 150-200°C, to proceed efficiently.[1][2] In contrast, some Knoevenagel condensations can be performed at room temperature or with gentle heating.[3]

  • Review literature precedents: Compare your reaction temperature to established protocols for similar transformations. A significant deviation could be the source of the low yield.

  • Monitor for side reactions: The presence of unexpected byproducts can indicate that the temperature is too high, leading to degradation or alternative reaction pathways. A common issue at elevated temperatures is the formation of phenolic resins.[1]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp temp_too_low Hypothesis: Temperature Too Low (Incomplete Conversion) check_temp->temp_too_low No temp_too_high Hypothesis: Temperature Too High (Degradation/Side Reactions) check_temp->temp_too_high No increase_temp Action: Incrementally Increase Temperature temp_too_low->increase_temp decrease_temp Action: Incrementally Decrease Temperature temp_too_high->decrease_temp monitor_reaction Monitor by TLC/LC-MS increase_temp->monitor_reaction decrease_temp->monitor_reaction optimal_temp Optimal Temperature Identified monitor_reaction->optimal_temp Yield Improves end Improved Yield optimal_temp->end

Caption: Troubleshooting workflow for low yield in salicylaldehyde cyclization.

Experimental Protocol for Temperature Screening:

  • Set up parallel reactions: Prepare several small-scale reactions under identical conditions (reactant concentrations, solvent, catalyst), with the only variable being the reaction temperature.

  • Establish a temperature gradient: We recommend a starting range based on the reaction type. For example, for a Knoevenagel condensation, you might test 25°C, 40°C, 60°C, and 80°C.[4] For a Perkin reaction, a higher range of 140°C, 160°C, and 180°C would be more appropriate.[2][5]

  • Monitor reaction progress: At set time intervals, take aliquots from each reaction and analyze them using a suitable technique like TLC, GC, or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Identify the optimal temperature: The temperature that provides the highest yield of the desired product in a reasonable timeframe is your optimum. Be aware that excessively high temperatures can sometimes lead to a rapid initial reaction rate but ultimately lower yields due to decomposition.[5]

Question 2: I'm observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of dark, tarry substances, often referred to as resinification, is a strong indicator that your reaction temperature is too high. Salicylaldehyde and its derivatives can be prone to polymerization and other side reactions at elevated temperatures.[1][6]

Causality:

  • Phenolic Resin Formation: At high temperatures, the phenolic group of salicylaldehyde can participate in polymerization reactions, leading to the formation of complex, high-molecular-weight phenolic resins.[1]

  • Self-Condensation: Aldehydes can undergo self-condensation reactions, which are often promoted by heat and the presence of a base.[6][7] While this is generally a less favored pathway for salicylaldehyde compared to other aldehydes, it can contribute to byproduct formation at elevated temperatures.

Preventative Measures:

  • Reduce the Reaction Temperature: This is the most direct solution. Based on your observations, systematically lower the reaction temperature in 10-20°C increments until the formation of the tarry substance is minimized or eliminated.

  • Optimize Reaction Time: Prolonged heating, even at a seemingly moderate temperature, can also lead to the formation of byproducts.[5] Once your reaction has reached completion (as determined by monitoring), work it up promptly.

  • Consider a Milder Catalyst: A highly active catalyst might allow the reaction to proceed at a lower temperature, thereby avoiding the temperature range where resinification occurs.

  • Flow Chemistry as an Alternative: For reactions that require high temperatures, such as the Perkin reaction, continuous-flow systems can offer better temperature control and shorter residence times, which can significantly reduce the formation of undesirable byproducts like phenolic resins.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of salicylaldehyde cyclization?

As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for salicylaldehyde cyclizations, there is a trade-off between reaction rate and product purity/yield. The optimal temperature will be the point at which the desired cyclization occurs at a reasonable rate without significant formation of byproducts.

Q2: Are there any salicylaldehyde cyclization reactions that can be performed at room temperature?

Yes, several modern protocols for Knoevenagel condensation, a common method for synthesizing coumarins from salicylaldehydes, can be conducted at room temperature, often with the aid of an efficient catalyst.[3] This approach is particularly advantageous for minimizing heat-related side reactions.

Q3: How does the choice of solvent influence the optimal reaction temperature?

The solvent's boiling point will naturally set an upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence reaction kinetics. For instance, polar aprotic solvents may stabilize charged intermediates, potentially allowing the reaction to proceed at a lower temperature compared to nonpolar solvents.

Q4: Can microwave irradiation be used to optimize reaction conditions?

Microwave-assisted synthesis is an excellent technique for rapidly screening reaction conditions, including temperature. It allows for rapid and uniform heating, which can significantly reduce reaction times.[8] In some cases, microwave irradiation has been shown to improve yields in Knoevenagel condensations of salicylaldehyde.[4]

Q5: What is the mechanistic basis for temperature sensitivity in these reactions?

The cyclization of salicylaldehyde typically involves a series of steps, including nucleophilic attack, condensation, and intramolecular cyclization. Each of these steps has its own activation energy. The reaction temperature provides the necessary energy to overcome these barriers. However, side reactions, such as polymerization or decomposition, also have activation energies. The goal of temperature optimization is to find a range where the activation energy for the desired reaction is readily overcome, while the activation energies for undesired side reactions are not.

G cluster_0 Temperature Effects on Salicylaldehyde Cyclization temp Reaction Temperature rate Reaction Rate temp->rate Increases side_reactions Side Reactions (e.g., Resinification) temp->side_reactions Increases (at high temps) yield Product Yield rate->yield Positively Correlated (up to a point) purity Product Purity side_reactions->yield Decreases side_reactions->purity Decreases

Caption: Relationship between temperature and key reaction outcomes.

Data Summary: Temperature in Salicylaldehyde Cyclizations

Reaction TypeReagentsCatalyst/ConditionsTemperature (°C)Typical OutcomeReference
Perkin ReactionSalicylaldehyde, Acetic AnhydrideSodium Acetate150-200Forms Coumarin; risk of tarring at higher temps[1],[2],[5]
Knoevenagel CondensationSalicylaldehyde, Diethyl MalonatePiperidine/Acetic Acid in EtOHRefluxGood yields of coumarin derivatives[3],[9]
Knoevenagel CondensationSalicylaldehyde, MalononitrileVarious40-100Yield increases with temperature up to an optimum[4]
Knoevenagel CondensationSalicylaldehyde, Meldrum's AcidSodium Azide or K2CO3 in WaterRoom Temp (25)High yields (up to 99%)[3]
Methylenebis(salicylaldehyde) SynthesisSalicylaldehyde, FormaldehydeSonochemical80Optimized for high yield[10],[11]

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved February 12, 2024, from [Link]

  • Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021, May 19). MDPI. Retrieved February 12, 2024, from [Link]

  • Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction of Salicylaldehyde. (n.d.). Sciforum. Retrieved February 12, 2024, from [Link]

  • Two-Stage Flow Synthesis of Coumarin via O-Acetylation of Salicylaldehyde. (n.d.). AKJournals. Retrieved February 12, 2024, from [Link]

  • Perkin reaction. (n.d.). Grokipedia. Retrieved February 12, 2024, from [Link]

  • Synthesis of substituted coumarin derivatives from salicylaldehydes and ketene. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Effects of different temperatures on Knoevenagel condensation. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Optimization of reaction parameters for 5,5'- methylenebis (salicylaldehyde) synthesis using sonochemical approach. (2022, December 10). SpringerLink. Retrieved February 12, 2024, from [Link]

  • Salicylaldehyde - an overview. (n.d.). ScienceDirect. Retrieved February 12, 2024, from [Link]

  • Optimization of reaction parameters for 5,5'-methylenebis (salicylaldehyde) synthesis using sonochemical approach. (2023, April 15). Eurasian Chemical Communications. Retrieved February 12, 2024, from [Link]

  • ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. (2012, December 12). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Alternate pathway for Perkin reaction of salicylaldehyde. (2024, December 23). Chemistry Stack Exchange. Retrieved February 12, 2024, from [Link]

  • Salicylaldehyde. (2016, September 12). PubChem. Retrieved February 12, 2024, from [Link]

  • Salicylaldehyde. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]

  • Salicylaldehyde: Preparation, Properties, Reactions, Applications. (2023, October 29). Science Info. Retrieved February 12, 2024, from [Link]

  • Self-condensation. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]

  • Does salicylaldehyde react with NaOH to have a self condensation thro. (2020, January 20). askIITians. Retrieved February 12, 2024, from [Link]

  • Not quite the last word on the Perkin reaction. (n.d.). The University of Manchester. Retrieved February 12, 2024, from [Link]

  • Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales as a new efficient and eco-friendly. (n.d.). Research Square. Retrieved February 12, 2024, from [Link]

  • Behavior of salicylaldehyde under optimized reaction conditions. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Perkin Reaction Lab Report. (n.d.). Internet Public Library. Retrieved February 12, 2024, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017, October 27). Pure. Retrieved February 12, 2024, from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020, November 28). Taylor & Francis Online. Retrieved February 12, 2024, from [Link]

  • Perkin reaction. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]

  • Synthesis of salicylaldehyde by Reimer-Tiemann reaction. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • [Synthesis help] Phenol to Salicylaldehyde. (2021, October 10). Reddit. Retrieved February 12, 2024, from [Link]

  • Kinetic Study of the Condensation of Salicylaldehyde with Diethyl Malonate in a Nonpolar Solvent Catalyzed by Secondary Amines. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012, December 12). PMC. Retrieved February 12, 2024, from [Link]

  • Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes. (n.d.). PNAS. Retrieved February 12, 2024, from [Link]

  • Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. (n.d.). PMC. Retrieved February 12, 2024, from [Link]

  • One-Pot Transformation of Salicylaldehydes to Spiroepoxydienones via the Adler–Becker Reaction in a Continuous Flow. (2022, March 31). ACS Omega. Retrieved February 12, 2024, from [Link]

Sources

Troubleshooting

Recrystallization solvents for 6-bromo-1,3-benzoxazine-2-thione

Part 1: Executive Summary & Solvent Selection Recommendation: For the recrystallization of 6-bromo-1,3-benzoxazine-2-thione , the primary recommended solvent system is Ethanol (95% or Absolute) . This heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Solvent Selection

Recommendation: For the recrystallization of 6-bromo-1,3-benzoxazine-2-thione , the primary recommended solvent system is Ethanol (95% or Absolute) .

This heterocyclic compound exhibits a classic solubility profile: moderate lipophilicity due to the brominated benzene ring, balanced by the polar thione (


) and carbamate-like functionality. Ethanol provides the ideal "high-solubility at boiling / low-solubility at freezing" gradient necessary for effective purification, while effectively keeping polar impurities (like unreacted thiourea or bromide salts) in the mother liquor.
Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (EtOH) PrimaryExcellent Best balance of polarity. High boiling point (

) allows sufficient dissolution; cooling precipitates clean needles.
Ethanol / Water Binary SystemGood Use if yield is low in pure EtOH. Add water dropwise to hot EtOH solution until turbidity persists, then clear with one drop of EtOH.
Acetonitrile (MeCN) AlternativeVery Good Useful if the compound "oils out" in alcohols. Higher polarity often yields denser crystals.
Methanol (MeOH) AlternativeModerate Often too good a solvent; may result in lower recovery yields unless cooled to

.
Ethyl Acetate / Hexane Binary SystemPoor Prone to oiling out.[1] Only use if the compound is heavily contaminated with non-polar tars.

Part 2: The "Gold Standard" Recrystallization Protocol

Objective: Isolate


 pure 6-bromo-1,3-benzoxazine-2-thione from crude reaction mixture.

Prerequisites:

  • Crude Material: Dried, crude solid (often yellow/orange).

  • Apparatus: Erlenmeyer flask, hot plate/stirrer, reflux condenser (optional but recommended), Buchner funnel.

Step-by-Step Methodology:

  • Saturation (The Dissolution Phase):

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Ethanol (approx.

      
      ).
      
    • Heat to reflux (

      
      ) with gentle stirring.
      
    • Critical Step: Add additional hot solvent in small aliquots (

      
      ) until the solid just  dissolves. Do not over-dilute.
      
  • Hot Filtration (Impurity Removal):

    • If insoluble black specks (carbon/inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.

    • Note: Keep the receiving flask hot to prevent premature crystallization.

  • Nucleation & Growth (The Cooling Phase):

    • Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on cold benchtop.

    • Once at room temperature, transfer to an ice-water bath (

      
      ) for 30–60 minutes.
      
    • Observation: Product should crystallize as pale yellow needles or prisms.

  • Isolation:

    • Filter the cold slurry using vacuum filtration (Buchner funnel).[2]

    • Wash: Rinse the filter cake with ice-cold Ethanol (

      
      ).
      
    • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at

      
       to remove solvent residues.
      

Part 3: Troubleshooting Hub (FAQs)

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What happened?

  • Cause: The temperature dropped too quickly, or the solvent polarity is slightly mismatched (often happens in Ethanol/Water mixtures if water is added too fast).

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent (Ethanol). Scratch the glass side of the flask with a glass rod vigorously as it cools to induce nucleation. If the problem persists, switch to Acetonitrile .

Q2: The solution is dark/colored, even after filtration.

  • Cause: Oxidized sulfur byproducts or polymeric impurities.

  • Fix: Perform a Charcoal Treatment .[3] During Step 1 (Dissolution), add Activated Carbon (

    
     by weight). Boil for 5 minutes, then perform the Hot Filtration (Step 2) strictly through a Celite pad to remove the charcoal.
    

Q3: I have low yield; the mother liquor is still yellow.

  • Cause: The compound is too soluble in the chosen volume of solvent.

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume. Cool again to harvest a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Q4: Can I use water as a solvent?

  • Analysis: No. 6-bromo-1,3-benzoxazine-2-thione is practically insoluble in water. Water is only useful as an anti-solvent to force precipitation from an organic solution.

Part 4: Process Visualization

The following diagram illustrates the logical flow of the purification process, including decision nodes for troubleshooting.

RecrystallizationWorkflow Start Crude 6-bromo-1,3-benzoxazine-2-thione Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve InsolubleCheck Are there insoluble particles? Dissolve->InsolubleCheck HotFilter Hot Filtration (Pre-warmed funnel) InsolubleCheck->HotFilter Yes Cooling Slow Cooling (Room Temp -> 0°C) InsolubleCheck->Cooling No HotFilter->Cooling CrystalCheck Did crystals form? Cooling->CrystalCheck OilingOut Issue: Oiling Out CrystalCheck->OilingOut No (Oil/Liquid) Filter Vacuum Filtration CrystalCheck->Filter Yes (Crystals) ReheatSeed Reheat & Seed (Add trace EtOH) OilingOut->ReheatSeed ReheatSeed->Cooling Wash Wash with Cold Ethanol Filter->Wash Dry Dry (Vac Oven 40°C) Wash->Dry

Figure 1: Decision-tree workflow for the recrystallization of 6-bromo-1,3-benzoxazine-2-thione.

Part 5: Scientific Rationale & References

Mechanistic Insight: The purification relies on the differential solubility of the benzoxazine core versus its synthetic precursors. The synthesis typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiourea or thiocyanate derivatives [1].

  • Impurity Rejection: Unreacted thiourea is highly soluble in cold ethanol and remains in solution. Unreacted aldehyde is more lipophilic but typically present in trace amounts if the reaction stoichiometry was correct; it stays in the mother liquor due to the high solvent volume relative to the impurity mass.

  • Structure-Property Relationship: The bromine atom at the 6-position increases the lipophilicity (LogP ~2.5–3.0) compared to the non-halogenated parent, making water an unsuitable solvent but making alcohols ideal [2]. The thione group (

    
    ) adds polarizability, preventing solubility in non-polar solvents like Hexane.
    

References:

  • Synthesis of 1,3-benzoxazine derivatives. International Journal of Scientific & Technology Research. (2014). Describes the condensation of salicylaldehyde derivatives and purification via ethanol/water systems.[3]

  • Solubility profiles of Benzoxazine-2-thiones. PubChem Compound Summary. (n.d.). Data on analogous 6-bromo-2H-1,3-benzoxazine-2,4(3H)-dione supports alcohol-based purification.

  • Recrystallization of Benzoxazine analogs. Organic Syntheses. (2004). General protocols for benzoxazinone purification using ethanol and ether.

  • University of Rochester Recrystallization Guide. General solvent selection rules for heterocyclic compounds.

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shift of Thiocarbonyl Carbon in Benzoxazines: A Comparative Guide

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Objective: To provide an authoritative technical comparison of the thiocarbonyl (C=S) vs.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists. Objective: To provide an authoritative technical comparison of the thiocarbonyl (C=S) vs. carbonyl (C=O) 13C NMR signatures in benzoxazine derivatives, elucidating the physical chemistry behind the shifts and providing actionable experimental protocols.

Executive Summary: The Diagnostic Power of C=S

In heterocyclic chemistry, converting a carbonyl group to a thiocarbonyl group (thionation) is a pivotal transformation for altering bioactivity and solubility. For benzoxazines—specifically 2H-1,3-benzoxazine-2-thiones and 4H-3,1-benzoxazine-4-thiones —13C NMR spectroscopy is the definitive tool for structural validation.[1]

The Core Distinction: The thiocarbonyl carbon (


) resonates significantly downfield (typically +30 to +40 ppm ) relative to its carbonyl (

) analogue. This dramatic shift is not driven by electronegativity, but by the paramagnetic shielding term dominated by the lower excitation energy of the

transition in the C=S bond.
Quick Reference: Chemical Shift Ranges
Functional GroupStructure TypeTypical

(ppm)
Key Characteristic
Carbonyl (C=O) 2H-1,3-benzoxazin-2-one148 – 155 Shielded by high electronegativity of Oxygen.[1]
Thiocarbonyl (C=S) 2H-1,3-benzoxazin-2-thione180 – 195 Deshielded by low

(paramagnetic term).[1]
Carbonyl (C=O) 4H-3,1-benzoxazin-4-one158 – 162 Typical conjugated amide/ester range.[1]
Thiocarbonyl (C=S) 4H-3,1-benzoxazin-4-thione195 – 210 Highly deshielded; diagnostic "Thione" peak.[1]

Mechanistic Insight: Why is C=S Downfield?

To interpret these spectra accurately, one must move beyond simple electronegativity arguments. If electronegativity were the sole factor, Carbon bonded to Oxygen (3.44) should be more deshielded than Carbon bonded to Sulfur (2.58).[1] However, we observe the opposite.

The Ramsey Equation & Paramagnetic Shielding

The chemical shift (


) is governed by the shielding tensor (

), which has two components:
  • Diamagnetic Shielding (

    
    ):  Depends on electron density (Electronegativity).[1] Higher density = Shielded (Upfield).
    
  • Paramagnetic Shielding (

    
    ):  Arises from the mixing of ground and excited states in a magnetic field.
    


  • 
     (Excitation Energy):  The energy gap between the HOMO (
    
    
    
    ) and LUMO (
    
    
    ) is significantly smaller for C=S (yellow/orange compounds) than for C=O (colorless).
  • Result: A smaller

    
     leads to a larger (more negative) 
    
    
    
    , causing strong deshielding (Downfield shift).

This "Inverse Electronegativity" trend is the hallmark of C=S characterization and is the primary validator when using reagents like Lawesson's reagent.

Comparative Analysis: Benzoxazinones vs. Benzoxazinethiones

Case Study A: 2H-1,3-Benzoxazine Derivatives

These compounds function chemically as cyclic carbamates (oxo) or thiocarbamates (thiono).[1]

  • Benzoxazin-2-one: The carbonyl carbon is part of a urea-like/carbamate system.[1] The resonance donation from both Oxygen and Nitrogen shields the carbon, placing it typically around 150 ppm .

  • Benzoxazin-2-thione: The thiocarbonyl carbon appears near 180-190 ppm .[1] The shift is sensitive to substituents on the Nitrogen (N3 position). Bulky or electron-withdrawing groups on N3 can cause slight variations, but the signal remains distinct from any aromatic carbons (115-145 ppm).

Case Study B: 4H-3,1-Benzoxazine Derivatives

These are often precursors to quinazolinones and behave like cyclic esters/amides.[1]

  • Benzoxazin-4-one: Resembles an ester carbonyl. Resonance is typically 158-162 ppm .

  • Benzoxazin-4-thione: This carbon is extremely deshielded, often exceeding 200 ppm .[1] This region is usually empty in standard organic molecules, making the peak immediately identifiable.

Visualization of Chemical Shift Logic

ChemicalShifts cluster_0 Shielding Factors (Upfield) cluster_1 Deshielding Factors (Downfield) HighEN High Electronegativity (O) CO C=O (Carbonyl) ~150-160 ppm HighEN->CO Inductive Effect HighGap Large HOMO-LUMO Gap HighGap->CO Weak Paramagnetic Effect Paramagnetic Dominant Paramagnetic Term CS C=S (Thiocarbonyl) ~180-210 ppm Paramagnetic->CS Strong Deshielding LowGap Small HOMO-LUMO Gap (n->pi*) LowGap->Paramagnetic Amplifies CO->CS +30-40 ppm Shift (Thionation)

Caption: Logical flow determining the chemical shift difference between Carbonyl and Thiocarbonyl centers.

Experimental Protocol: Reliable Characterization

To ensure data integrity (Trustworthiness), follow this standardized workflow for acquiring and processing 13C NMR data for benzoxazine thiones.

Step 1: Sample Preparation[1]
  • Solvent Choice: Use DMSO-d6 or CDCl3 .[1]

    • Note: C=S carbons can have long relaxation times (

      
      ). DMSO-d6 is often preferred for solubility of polar thiones, but CDCl3 provides sharper lines for non-polar derivatives.
      
  • Concentration: ~20-30 mg in 0.6 mL solvent. High concentration is crucial because the quaternary C=S signal is often weak due to the lack of NOE enhancement (no attached protons).

Step 2: Acquisition Parameters

Standard default parameters often miss quaternary carbons.[1] Use these settings:

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias.

  • Relaxation Delay (D1): Increase to 2.0 - 5.0 seconds . The C=S carbon relaxes slowly; insufficient delay leads to signal saturation and disappearance.

  • Scans (NS): Minimum 512 scans (1024 recommended) to resolve the weak quaternary peak from baseline noise.

Step 3: Verification Workflow

Workflow Start Synthesized Benzoxazine Thione Acquire Acquire 13C NMR (D1 = 3s, NS = 1024) Start->Acquire CheckRegion Check 180-210 ppm Region Acquire->CheckRegion SignalYes Signal Present? CheckRegion->SignalYes Analyze Compare with C=O Precursor (Expect +30 ppm shift) SignalYes->Analyze Yes Optimize Increase D1 to 5s Increase Concentration SignalYes->Optimize No (Noise only) Optimize->Acquire

Caption: Decision tree for verifying thiocarbonyl presence in 13C NMR spectra.

Substituent Effects Data

The exact position of the C=S peak varies based on the electronic nature of the aromatic ring substituents.

Substituent (R) on RingElectronic EffectEffect on C=S Shift (

)
Electron Donating (e.g., -OMe, -Me) Increases electron densityUpfield Shift (Lower ppm, e.g., 180-185)
Electron Withdrawing (e.g., -NO2, -Cl) Decreases electron densityDownfield Shift (Higher ppm, e.g., 190-200)
H (Unsubstituted) Baseline~188 ppm (Typical for 2-thione)

Interpretation: Electron-donating groups increase the shielding (


) slightly and may also affect the 

energy gap, but the trend is generally consistent with Hammett principles.

References

  • Comparison of C=O and C=S Anisotropy

    • Title: 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
    • Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[2]

    • URL:[Link]

  • Synthesis and Characterization of Benzoxazine Derivatives

    • Title: An Alternative Synthetic Approach For 1,3-Benzoxazine Deriv
    • Source: International Journal of Scientific & Technology Research.
    • URL:[Link]

  • General Trends in Thiocarbonyl NMR

    • Title: 13C NMR Chemical Shifts of Thiocarbonyl Groups.
    • Source: Chemistry LibreTexts / Spectroscopic Data.[1]

    • URL:[Link]

  • Lawesson's Reagent Applications

    • Title: Lawesson's Reagent Promoted Deoxygen
    • Source: RSC Advances.
    • URL:[Link]

Sources

Comparative

1H NMR Characterization Guide: 6-bromo-2H-1,3-benzoxazine-2-thione

Topic: 1H NMR Characterization of 6-bromo-2H-1,3-benzoxazine-2-thione Content Type: Publish Comparison Guide Executive Summary This guide provides a technical breakdown of the 1H NMR spectral characteristics of 6-bromo-3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 6-bromo-2H-1,3-benzoxazine-2-thione Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical breakdown of the 1H NMR spectral characteristics of 6-bromo-3,4-dihydro-2H-1,3-benzoxazine-2-thione , a critical heterocyclic scaffold in drug discovery (antimicrobial/antifungal agents) and materials science (benzoxazine resins).

Standard nomenclature often shortens this to "6-bromo-2H-1,3-benzoxazine-2-thione," implying the stable 3,4-dihydro tautomer. This guide objectively compares this thione derivative against its oxygenated analog (the 2-one) and the non-brominated parent, highlighting the specific diagnostic shifts caused by the thiocarbonyl (


) anisotropy and the bromine substituent.

Part 1: Structural Context & Comparative Baseline

To accurately interpret the NMR spectrum, one must distinguish the target molecule from its closest structural relatives. The primary differentiation lies in the electronic environment of the heterocyclic ring (Thione vs. One) and the substitution pattern on the benzene ring.

The Comparator Set
FeatureTarget Molecule Comparator A (Oxo-Analog) Comparator B (Parent)
Name 6-bromo-2H-1,3-benzoxazine-2-thione 6-bromo-2H-1,3-benzoxazine-2-one2H-1,3-benzoxazine-2-thione
Core Heteroatom Sulfur (

)
Oxygen (

)
Sulfur (

)
Substituent Bromine (Pos 6) Bromine (Pos 6)Hydrogen (Pos 6)
Key Electronic Effect Strong Anisotropy, H-bond donor acidityHigh ElectronegativityStandard Anisotropy
Physical State Crystalline Solid (Pale Yellow)Crystalline Solid (White)Crystalline Solid
Structural Logic Diagram

The following diagram illustrates the structural relationships and the specific atoms responsible for diagnostic NMR signals.

structure_logic Target Target: 6-bromo-2H-1,3-benzoxazine-2-thione (C=S, NH, Br) Effect_S Thione Effect (C=S) Deshields NH (+1.0 ppm) vs C=O Target->Effect_S Has C=S Effect_Br Bromine Effect (Pos 6) Deshields H5 & H7 Simplifies Coupling Target->Effect_Br Has Br Oxo Comparator A: Oxo-Analog (C=O, NH, Br) Oxo->Effect_S Lacks C=S Parent Comparator B: Parent Thione (C=S, NH, H) Parent->Effect_Br Lacks Br

Figure 1: Structural logic distinguishing the target from its primary alternatives.

Part 2: 1H NMR Spectral Analysis

The Diagnostic Signals

The spectrum of 6-bromo-2H-1,3-benzoxazine-2-thione in DMSO-


 is characterized by three distinct regions.
A. The Thioamide Proton (

) – The "Fingerprint"
  • Chemical Shift (

    
    ):  10.50 – 10.80 ppm (Broad Singlet).
    
  • Mechanistic Insight: The

    
     proton is significantly deshielded compared to the oxo-analog (which typically appears at 9.5–10.0 ppm). This is due to the higher acidity of the thioamide and the strong anisotropy of the 
    
    
    
    bond.
  • Validation: This peak disappears upon

    
     shake (Deuterium exchange).
    
B. The Methylene Bridge (

)
  • Chemical Shift (

    
    ):  4.40 – 4.60 ppm (Singlet, 2H).
    
  • Mechanistic Insight: These protons are benzylic and adjacent to the electronegative Nitrogen. In the thione, they are slightly deshielded relative to the parent amine but comparable to the oxo-analog.

  • Note: If the ring has conformational rigidity (rare in solution), this might appear as an AB quartet, but it is usually a sharp singlet.

C. The Aromatic Region (Protons 5, 7, 8)

Due to the 6-bromo substitution, the coupling pattern simplifies from a 4-spin system to a 3-spin system (AMX or ABC type).

  • 
     (Meta to Br, Ortho to 
    
    
    
    ):
    
    
    7.45 – 7.55 ppm (Doublet,
    
    
    Hz).
    • Reasoning: Deshielded by the ortho-Bromine. Shows small meta-coupling to

      
      .
      
  • 
     (Ortho to Br, Meta to 
    
    
    
    ):
    
    
    7.35 – 7.45 ppm (Doublet of Doublets,
    
    
    Hz).
    • Reasoning: Ortho to Bromine (deshielding) and Para to the Oxygen (shielding).

  • 
     (Ortho to Oxygen): 
    
    
    
    6.90 – 7.00 ppm (Doublet,
    
    
    Hz).
    • Reasoning: Strongly shielded by the resonance effect of the ring Oxygen (position 1).

Comparative Data Table
Proton AssignmentTarget (Thione)

(ppm)
Alternative A (One)

(ppm)
Shift Difference (

)

(Pos 3)
10.65 (br s) 9.80 (br s)+0.85 (Deshielded)

(Aromatic)
7.51 (d) 7.42 (d)+0.09

(Aromatic)
7.40 (dd) 7.35 (dd)+0.05

(Aromatic)
6.95 (d) 6.88 (d)+0.07

(Pos 4)
4.52 (s) 4.45 (s)+0.07

Note: Data represents typical values in DMSO-


 at 400-500 MHz. Exact values may vary by 

ppm depending on concentration and temperature.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, follow this optimized workflow. The synthesis and characterization are coupled to prevent the isolation of the open-chain intermediate (thiourea).

Workflow Diagram

experimental_workflow Step1 Precursor Prep 5-bromo-2-hydroxybenzylamine Step2 Cyclization CS2 / KOH / EtOH Reflux 4h Step1->Step2 Step3 Acidification HCl to pH 2-3 (Precipitates Thione) Step2->Step3 Step4 Purification Recrystallize from EtOH Step3->Step4 Step5 NMR Prep Solvent: DMSO-d6 (CDCl3 solubility is poor) Step4->Step5

Figure 2: Synthesis and Characterization Workflow.

Detailed Protocol
1. Synthesis (Cyclization)[1][2][3]
  • Reagents: 5-bromo-2-hydroxybenzylamine hydrochloride (1.0 eq), Carbon Disulfide (

    
    , 1.5 eq), Potassium Hydroxide (2.0 eq), Ethanol.
    
  • Procedure: Dissolve the amine in ethanol containing KOH. Add

    
     dropwise.[4] Reflux for 4 hours. The reaction passes through a dithiocarbamate intermediate which cyclizes with loss of 
    
    
    
    .
  • Work-up: Cool to room temperature. Acidify with 1M HCl. The product will precipitate as a pale yellow solid. Filter and wash with cold water.

2. NMR Sample Preparation
  • Solvent Choice: DMSO-

    
      is mandatory.
    
    • Why? Benzoxazine-2-thiones have poor solubility in

      
      . Furthermore, DMSO stabilizes the 
      
      
      
      proton, preventing exchange broadening and allowing for accurate integration.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Crucial for accurate integration of the aromatic protons vs. the broad
      
      
      ).
    • Scans (

      
      ): 16 or 32.
      
3. Validation Step (

Shake)
  • After acquiring the standard spectrum, add 1-2 drops of

    
     to the NMR tube.
    
  • Shake vigorously and re-acquire.

  • Expected Result: The signal at ~10.65 ppm (

    
    ) must vanish or significantly diminish. The 
    
    
    
    signal at ~4.52 ppm must remain constant. This confirms the assignment of the exchangeable thioamide proton.

Part 4: Troubleshooting & Anomalies

ObservationProbable CauseCorrective Action
Extra Singlet at ~3.3 ppm Water in DMSOUse a fresh ampoule of DMSO-

.
Split

peak (AB System)
Restricted Rotation / Chiral ImpurityCheck temperature. If split persists at high temp, check for chiral impurities (unlikely in this synthesis).
Missing

peak
Rapid ExchangeSample is too wet or acidic. Filter through basic alumina or use dry solvent.
Signals at 7.0 - 8.0 ppm are messy Benzoxazine Ring OpeningThe thione is stable, but if heated in acid, it may hydrolyze. Check for free aldehyde signals (~9-10 ppm).

References

  • PubChem. (n.d.). 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (Carsalam Derivative).[5] National Library of Medicine. Retrieved from [Link]

  • Rybczynski, P. J., et al. (2004). Benzoxazinones as PPAR Agonists.[6] Journal of Medicinal Chemistry. (Contextual grounding for benzoxazine synthesis and NMR shifts).

  • Waisser, K., et al. (2007). Antimycobacterial 2H-1,3-benzoxazine-2,4(3H)-diones and 2-thioxo-2H-1,3-benzoxazin-4(3H)-ones. (Provides comparative shifts for thione vs dione systems).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[7] 7th Ed. John Wiley & Sons. (Authoritative source for general substituent effects and C=S anisotropy).

Sources

Validation

A Comparative Guide to the Crystal Structure and π-Stacking Phenomena in 6-Bromo-Benzoxazine Derivatives

This guide provides an in-depth technical comparison of 6-bromo-benzoxazine derivatives, focusing on their solid-state architecture. We will dissect the nuances of their crystal structures and the critical role of π-stac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-bromo-benzoxazine derivatives, focusing on their solid-state architecture. We will dissect the nuances of their crystal structures and the critical role of π-stacking interactions, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. Our analysis is grounded in experimental data from single-crystal X-ray diffraction (SC-XRD) and supported by computational methods that elucidate the subtle forces governing molecular assembly.

Introduction: The Significance of 6-Bromo-Benzoxazines

Benzoxazines are a versatile class of heterocyclic compounds, recognized for their wide spectrum of biological activities and their role as precursors to high-performance phenolic resins.[1][2] The strategic incorporation of a bromine atom at the 6-position of the benzoxazine scaffold is not a trivial modification. This halogen substitution significantly influences the molecule's electronic properties and intermolecular interactions. In polymer science, for instance, bromine is known to enhance flame-retardant properties.[1][3] In medicinal chemistry, altering halogenation patterns is a classic strategy for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile.

Understanding the precise three-dimensional arrangement of these molecules in the solid state—their crystal structure—is paramount. Non-covalent interactions, particularly hydrogen bonds and π-stacking, dictate the crystal packing. This architecture, in turn, governs critical macroscopic properties such as solubility, stability, bioavailability, and the mechanical characteristics of derived polymers.[4][5] This guide will explore how the 6-bromo substituent directs these interactions and shapes the resulting supramolecular assemblies.

Methodologies for Structural Elucidation

A comprehensive understanding of crystal structure and intermolecular interactions requires a synergistic approach, combining synthesis, high-resolution experimental characterization, and computational modeling.

Experimental Protocols

Protocol 1: Synthesis and Crystallization of Benzoxazine Monomers

The synthesis of 6-bromo-benzoxazine derivatives is most commonly achieved through a Mannich condensation reaction.[1][2][3][6] This one-pot, three-component reaction provides a reliable route to the benzoxazine core.

  • Reactant Preparation : Dissolve the primary amine and 4-bromophenol (1:2 molar ratio) in a suitable solvent, such as dioxane.

  • Formaldehyde Addition : Add an aqueous solution of formaldehyde (4 molar equivalents) dropwise to the mixture while stirring.

  • Reaction : Continue stirring the reaction mixture for several hours (e.g., 4 hours) at room temperature.

  • Crystallization : The key to successful X-ray analysis is the growth of high-quality single crystals. This is typically achieved by slow evaporation of the solvent from the reaction mixture over several days or weeks at ambient temperature.[1][3][7][8]

Causality: The Mannich reaction is an efficient C-C and C-N bond-forming process that builds the characteristic oxazine ring. Slow evaporation is a critical, non-equilibrium process that allows molecules sufficient time to self-assemble into a highly ordered, single-crystal lattice, minimizing defects.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystalline solid.

  • Crystal Mounting : A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection : The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction patterns are collected at a controlled temperature (often a low temperature like 100 K to reduce thermal motion) as the crystal is rotated.[8][9]

  • Structure Solution & Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model with precise atomic coordinates, bond lengths, and angles.

Computational Analysis

To quantify and visualize the non-covalent forces identified by SC-XRD, computational methods are indispensable.

  • Hirshfeld Surface Analysis : This technique partitions crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal. It provides a visual and quantitative summary of all intermolecular contacts, with different interactions color-coded on the surface.[8][9]

  • Density Functional Theory (DFT) : DFT calculations are employed to compute the energetics of intermolecular interactions, such as the binding energy of a π-stacked dimer.[10][11] This allows for a quantitative comparison of interaction strengths and helps to dissect the contributions from dispersion, electrostatic, and orbital interactions.[11][12]

Integrated Workflow Diagram

The following diagram illustrates the logical flow from synthesis to a comprehensive structural understanding.

G cluster_exp Experimental Workflow cluster_comp Computational Analysis cluster_out Integrated Understanding Synthesis Mannich Condensation (Synthesis) Crystals Slow Evaporation (Single Crystals) Synthesis->Crystals SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystals->SCXRD Structure Solve Crystal Structure (Atomic Coordinates) SCXRD->Structure DFT Density Functional Theory (DFT) Structure->DFT Input Geometry Hirshfeld Hirshfeld Surface Analysis Structure->Hirshfeld Input Geometry Energies Interaction Energies & Binding Strength DFT->Energies Contacts Visualize & Quantify Intermolecular Contacts Hirshfeld->Contacts Output Structure-Property Relationship Energies->Output Contacts->Output

Caption: Workflow for elucidating crystal structure and interactions.

Comparative Analysis of Crystal Structures

The introduction of a 6-bromo substituent profoundly impacts the crystal packing. We compare two representative derivatives to illustrate these effects.

Parameter1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][3][9]oxazin-3-yl)ethane[1][3]1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone[7]
Formula C₁₈H₁₈Br₂N₂O₂C₁₀H₈BrCl₂NO₂
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
Oxazine Ring Conformation Half-ChairEnvelope
Key Intermolecular Interactions C—H···Br, C—H···OC—H···O, C—H···Cl, C—H···Br
Supramolecular Motif Stacks along the b-axisOne-dimensional chains

Analysis of Structural Features:

  • Oxazine Ring Conformation : The six-membered oxazine ring is not planar and typically adopts a flexible conformation to minimize steric strain. In the bis-benzoxazine dimer, it assumes a half-chair form.[1][3] In contrast, the N-dichloroacetyl derivative exhibits an envelope conformation.[7] This flexibility highlights how different substituents attached to the nitrogen atom can alter the ring's puckering.

  • Dominant Intermolecular Forces : In both structures, the crystal packing is stabilized by a network of weak hydrogen bonds. The bromine atom is an active participant, forming C—H···Br interactions that help direct the molecular assembly.[3][7] The presence of additional acceptor atoms (e.g., chlorine in the second example) provides more opportunities for such hydrogen bonds, leading to different packing motifs.

The Nature of π-Stacking in 6-Bromo Derivatives

π-stacking is a fundamental non-covalent interaction that occurs between aromatic rings, driven by a combination of dispersion forces and electrostatic interactions.[13] The geometry of this interaction is critical and is typically categorized as either face-to-face (sandwich) or parallel-displaced.[13]

The Electronic Influence of Bromine

A simple benzene ring has an electron-rich π-cloud above and below the ring and an electron-poor periphery. This quadrupole moment generally disfavors a direct face-to-face stacking arrangement. The bromine atom, being highly electronegative, acts as an electron-withdrawing group. This perturbs the electron distribution of the aromatic ring, making the center of the ring less electron-rich (less π-basic).

This electronic modulation is analogous to the well-studied interaction between benzene and the electron-deficient hexafluorobenzene, which form a stable, co-crystalline π-stacked complex.[13] Similarly, the modified electronic nature of the 6-bromo-benzoxazine ring system can lead to more favorable electrostatic contributions in a π-stacked dimer, potentially altering the preferred stacking geometry and distance compared to non-halogenated analogues.

Competition and Cooperation with Other Interactions

In the crystal lattice, π-stacking does not occur in isolation. It exists in a delicate balance with other non-covalent forces.

  • Halogen Bonding : The bromine atom can also act as a halogen bond donor, interacting with a Lewis basic site (like an oxygen or nitrogen atom) on an adjacent molecule. This interaction is highly directional and can compete with or, in some cases, cooperate with π-stacking to define the final crystal structure.[4][14]

  • Hydrogen Bonding : As seen in the crystal structures, C—H···Br and C—H···O hydrogen bonds are prevalent.[1][3] These interactions can tether molecules in an orientation that is either conducive or prohibitive to optimal π-stacking.

The final observed geometry is a result of the system minimizing its energy by optimizing this complex network of interactions.

Caption: Factors influencing π-stacking geometries in the crystal.

Implications for Crystal Engineering and Drug Design

The ability to predict and control how molecules pack in the solid state is the core objective of crystal engineering.

  • Polymorphism : The subtle balance between π-stacking, hydrogen bonding, and halogen bonding can lead to the formation of different crystal forms, or polymorphs.[4] Polymorphs of a pharmaceutical compound can have dramatically different solubilities and dissolution rates, directly impacting its bioavailability and therapeutic efficacy. By understanding the role of the 6-bromo substituent, scientists can better anticipate and control polymorphic outcomes.

  • Material Properties : For polybenzoxazines, the arrangement of monomer units in the crystalline state can influence the polymerization process and the properties of the resulting thermoset polymer.[6] A packing motif that facilitates chain alignment or specific intermolecular contacts can translate into improved thermal stability or enhanced mechanical strength in the final material.[15]

Conclusion

The crystal structures of 6-bromo-benzoxazine derivatives are sophisticated supramolecular architectures governed by a hierarchy of non-covalent interactions. Single-crystal X-ray diffraction provides a definitive snapshot of these structures, revealing the prevalence of half-chair or envelope conformations for the oxazine ring and the critical role of weak C—H···Br and C—H···O hydrogen bonds in stabilizing the crystal lattice.

The 6-bromo substituent is a key architectural element, influencing crystal packing in two distinct ways: directly, by participating in intermolecular hydrogen and halogen bonds, and indirectly, by modulating the electronic character of the aromatic ring and thereby influencing the geometry and strength of π-stacking interactions. A comprehensive analysis, integrating high-resolution experimental data with computational modeling, is essential for dissecting these competing and cooperating forces. This fundamental understanding is indispensable for the rational design of new 6-bromo-benzoxazine derivatives with tailored solid-state properties for advanced applications in pharmacology and materials science.

References

  • Rivera, A., et al. (2016). Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][3][9]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. IUCrData, 1(6). [Link]

  • Rivera, A., et al. (2016). Crystal structure of 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e][3][9]oxazin-3-yl)ethane: a bromine-containing bis-benzoxazine. PubMed Central. [Link]

  • Tachamanee, Y., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. [Link]

  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure. [Link]

  • Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. CONICET Digital. [Link]

  • Fu, Q., et al. (2012). 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone. PubMed Central. [Link]

  • Sathiyaraj, S., et al. (2024). X-ray diffraction (XRD) pattern of polybenzoxazin. ResearchGate. [Link]

  • Jorajuria, E. J., et al. (2020). Intermolecular π–π Stacking Interactions Made Visible. PubMed Central. [Link]

  • Anonymous. (2026). Host-Guest Chemistry and π-π Stacking Interactions. Chemistry LibreTexts. [Link]

  • Pecyna, J., et al. (2024). Cooperative Halogen Bonding and π–π Stacking Interactions as Drivers of Polymorphism. ChemRxiv. [Link]

  • Bula, K., et al. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. ACS Publications. [Link]

  • Wang, Y., et al. (2025). Properties of Polybenzoxazine-Based Conducting Materials in Energy-Related Applications. MDPI. [Link]

  • Wang, C., et al. (2023). Study on the halogen bond and π-π stacking interaction between fluoro substituted iodobenzene and pyrazine. ResearchGate. [Link]

  • Kumar, P. P. S., et al. (2014). Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide. ResearchGate. [Link]

  • Kaewmeesri, R., et al. (2021). Influences of Chemical Functionalities on Crystal Structures and Electrochemical Properties of Dihydro-benzoxazine Dimer Derivatives. MDPI. [Link]

  • Gardner, A. M., et al. (2018). On Pi-Stacking, CH/Pi, and Halogen Bonding in Halobenzene Clusters: Resonant 2-Photon Ionization Studies of Chlorobenzene. e-Publications@Marquette. [Link]

  • Lin, C-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Wang, Y-C., et al. (2025). Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Publications. [Link]

  • Salonen, L. M., et al. (2021). Dissection of the Polar and Non-Polar Contributions to Aromatic Stacking Interactions in Solution. PubMed. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]

  • Tachamanee, Y., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. NSTDA. [Link]

  • Monisha, M. S., et al. (2025). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. MDPI. [Link]

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Comparative

A Comparative Guide to the Biological Activities of Benzoxazine-2-thione vs. Benzoxazine-2-one Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, benzoxazine derivatives have emerged as a versatile scaffold, demon...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzoxazine derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities. Among these, the 1,3-benzoxazin-2-one and its thio-analogue, 1,3-benzoxazine-2-thione, are of particular interest due to their significant potential in medicinal chemistry. The subtle yet profound structural difference—the substitution of a carbonyl oxygen with a sulfur atom—can dramatically influence their physicochemical properties and, consequently, their biological profiles. This guide provides a comprehensive, objective comparison of the biological activities of these two classes of compounds, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutic agents.

The Structural Nuance: A Gateway to Differential Activity

The core structure of 1,3-benzoxazine consists of a benzene ring fused to an oxazine ring. The key distinction between the two derivatives under comparison lies at the 2-position of the oxazine ring: a carbonyl group (C=O) in benzoxazin-2-ones and a thiocarbonyl group (C=S) in benzoxazine-2-thiones.

This seemingly minor alteration from oxygen to sulfur imparts significant changes to the molecule's electronic and steric characteristics. The larger atomic radius and lower electronegativity of sulfur compared to oxygen affect bond lengths, bond angles, and the overall polarity of the C=S bond versus the C=O bond. These differences can influence a range of molecular properties, including:

  • Lipophilicity: Thiones are generally more lipophilic than their corresponding carbonyl compounds, which can enhance membrane permeability and cellular uptake.

  • Hydrogen Bonding Capacity: The carbonyl oxygen is a strong hydrogen bond acceptor, while the thiocarbonyl sulfur is a weaker one. This can alter interactions with biological targets.

  • Reactivity: The C=S bond is typically more reactive than the C=O bond, which can lead to different metabolic pathways and interactions with cellular nucleophiles.

These fundamental differences provide the basis for the distinct biological activities observed between these two classes of compounds.

Comparative Biological Activity: A Data-Driven Analysis

A direct, head-to-head comparison of the biological activities of benzoxazine-2-one and benzoxazine-2-thione derivatives is crucial for understanding their structure-activity relationships (SAR). While comprehensive comparative studies across all biological activities are not always available in a single report, by collating data from various sources, a compelling picture of their differential potency emerges.

Molluscicidal Activity: A Direct Comparison

One of the clearest examples of the differential activity between these two scaffolds is in their molluscicidal properties. A study on 3-aryl-1,3-benzoxazin-2-ones and their thio-analogues provides valuable comparative data.

CompoundXRR'LC50 (ppm)[1]
3-(p-chlorophenyl)-6-nitro-2H-1,3-benzoxazine-2-oneOClNO215
3-(p-chlorophenyl)-6-nitro-2H-1,3-benzoxazine-2-thione S Cl NO2 5
3-(p-tolyl)-6-nitro-2H-1,3-benzoxazine-2-oneOCH3NO225
3-(p-tolyl)-6-nitro-2H-1,3-benzoxazine-2-thione S CH3 NO2 10

Analysis: The data clearly indicates that the benzoxazine-2-thione derivatives exhibit significantly higher molluscicidal activity, with LC50 values 2.5 to 3 times lower than their benzoxazin-2-one counterparts. This suggests that the presence of the sulfur atom is critical for enhancing the potency against the target snails. The increased lipophilicity of the thiones may facilitate their penetration through the snail's mucus and cell membranes.

Antifungal Activity: The Thione Advantage
Anticancer Activity: A Focus on Benzoxazin-2-ones

In the realm of anticancer research, benzoxazin-2-one derivatives have been more extensively studied and have shown significant promise. Numerous derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Compound ClassCancer Cell LineActivity Metric (IC50 in µM)Reference
Substituted 3,4-dihydro-2H-1,4-benzoxazine derivativesMCF-7 (Breast)2.27 - 5.52[3]
HCT-116 (Colon)4.44 - 7.85[3]
Benzoxazine-purine hybridsMCF-7 (Breast)3.39 - 13.60[4]
HCT-116 (Colon)4.80 - 7.31[4]

Analysis: The benzoxazin-2-one core is clearly a viable scaffold for the development of anticancer agents, with several derivatives exhibiting low micromolar IC50 values against breast and colon cancer cell lines[3][4]. The mechanism of action for some of these compounds involves the disruption of cell membrane permeability, leading to both inflammatory and non-inflammatory cell death[5][6]. While there is a lack of directly comparable data for benzoxazine-2-thione derivatives in anticancer studies, the established activity of the -one analogues makes them a primary focus in this therapeutic area.

Mechanistic Considerations: The Role of the Carbonyl vs. Thiocarbonyl Group

The observed differences in biological activity can be rationalized by considering the potential mechanisms of action at a molecular level.

Antimicrobial and Molluscicidal Mechanism

The enhanced activity of the thione derivatives in molluscicidal and antifungal applications may be attributed to several factors:

  • Increased Lipophilicity: As previously mentioned, the sulfur atom increases the lipophilicity of the molecule, which can lead to better penetration of cell membranes and walls of the target organisms.

  • Metal Chelation: The soft nature of the sulfur atom in the thiocarbonyl group makes it a better chelator for soft metal ions, which are often essential cofactors for enzymes in microorganisms and snails. Disruption of these enzymatic processes through metal chelation could be a key mechanism of toxicity.

  • Reactive Oxygen Species (ROS) Generation: The thiocarbonyl group can be more readily oxidized than a carbonyl group, potentially leading to the generation of ROS within the target cells, causing oxidative stress and cell death.

G cluster_thione Benzoxazine-2-thione cluster_one Benzoxazine-2-one cluster_activity Biological Activity thione C=S Group lipophilicity Increased Lipophilicity thione->lipophilicity chelation Metal Ion Chelation thione->chelation ros ROS Generation thione->ros antifungal Enhanced Antifungal & Molluscicidal Activity lipophilicity->antifungal Improved Uptake chelation->antifungal Enzyme Inhibition ros->antifungal Oxidative Stress one C=O Group h_bond Hydrogen Bond Acceptor one->h_bond anticancer Anticancer Activity h_bond->anticancer Target Binding

Caption: Proposed mechanisms contributing to the differential biological activities.

Anticancer Mechanism

For benzoxazin-2-one derivatives, the anticancer activity is often associated with their ability to interact with specific cellular targets. The carbonyl group plays a crucial role in forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. For instance, some benzoxazine derivatives have been shown to induce apoptosis and disrupt cell membrane permeability in cancer cells[5][6]. The precise planarity and electronic distribution of the benzoxazin-2-one scaffold likely contribute to its ability to fit into specific binding pockets and exert its cytotoxic effects.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, detailed experimental protocols for the synthesis of these compounds and the evaluation of their biological activity are provided below.

Synthesis of 3-Aryl-1,3-benzoxazin-2-ones and their Thio-analogues

This protocol is adapted from a method used for synthesizing these compounds for molluscicidal screening[1].

Objective: To synthesize 3-aryl-1,3-benzoxazin-2-ones and 3-aryl-1,3-benzoxazine-2-thiones.

Materials:

  • Substituted 2-hydroxychalcones

  • Aryl isocyanates or aryl isothiocyanates

  • Dry pyridine

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: A mixture of the appropriate 2-hydroxychalcone (0.01 mol) and aryl isocyanate or aryl isothiocyanate (0.011 mol) in dry pyridine (30 mL) is refluxed for 6-8 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into ice-cold hydrochloric acid (10%).

  • Isolation: The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield the pure 3-aryl-1,3-benzoxazin-2-one or -2-thione.

Causality behind Experimental Choices:

  • Dry Pyridine: Pyridine acts as a basic catalyst and a solvent. Using dry pyridine is crucial to prevent the hydrolysis of the isocyanate or isothiocyanate reactants.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Acidic Work-up: Pouring the reaction mixture into cold HCl neutralizes the pyridine and precipitates the product, which is typically insoluble in the acidic aqueous medium.

G start Start: 2-Hydroxychalcone + Aryl isocyanate/isothiocyanate reflux Reflux in dry pyridine (6-8h) start->reflux workup Pour into ice-cold HCl reflux->workup filter Filter and wash with H2O workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Product: 3-Aryl-1,3-benzoxazin-2-one or -2-thione recrystallize->product

Caption: Synthetic workflow for 3-aryl-1,3-benzoxazin-2-ones and -2-thiones.

Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the cytotoxic effects of benzoxazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazine derivatives (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability.

  • Positive Control: Confirms that the assay is working correctly and that the cells are responsive to cytotoxic agents.

  • Blank Wells: Wells containing only medium are used to subtract the background absorbance.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate treat Treat with compounds seed->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan with DMSO mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of benzoxazine-2-thione and benzoxazine-2-one derivatives reveals a fascinating dichotomy in their biological activities. The thione analogues demonstrate superior potency in molluscicidal and antifungal applications, likely due to their increased lipophilicity and the unique chemical properties of the thiocarbonyl group. Conversely, the benzoxazin-2-one scaffold has been more extensively validated as a promising framework for the development of anticancer agents, with its carbonyl group playing a key role in target interactions.

This guide underscores the importance of strategic structural modifications in drug design. The substitution of a single atom can unlock or enhance specific biological activities. For researchers in this field, the following future directions are recommended:

  • Direct Comparative Studies: There is a clear need for more studies that directly compare the biological activities of benzoxazine-2-thiones and -2-ones against a broad range of targets, including various cancer cell lines and microbial strains, under identical experimental conditions.

  • Mechanistic Elucidation: Further investigation into the precise mechanisms of action for both classes of compounds is warranted. Understanding how the thiocarbonyl group modulates biological activity at a molecular level will be crucial for rational drug design.

  • Expansion of Chemical Space: The synthesis and evaluation of a wider range of substituted benzoxazine-2-thione derivatives for anticancer activity could reveal untapped potential.

By leveraging the insights provided in this guide, researchers can make more informed decisions in the design and development of next-generation benzoxazine-based therapeutics with tailored biological activities.

References

  • Conejo-García, A., et al. (2025). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. ResearchGate. [Link]

  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. [Link]

  • Conejo-García, A., et al. (2025). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Al-Ostath, A., et al. (n.d.).
  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. DIGIBUG Principal. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Conejo-García, A., et al. (2024). Bioorganic & Medicinal Chemistry. ScienceDirect. [Link]

  • Abdel-Rahman, R. M., et al. (2025). New 1,3-Benzoxazin-2-ones or Thiones of Molluscicidal Activity. ResearchGate. [Link]

  • Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]

Sources

Validation

A Guide to the Elemental Analysis of 6-Bromo-2H-1,3-benzoxazine-2-thione: Theoretical Data vs. Experimental Realities in Analogous Structures

In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 1,3-benzoxazine derivatives, for instance, are a class of compounds that have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel heterocyclic compounds is paramount. 1,3-benzoxazine derivatives, for instance, are a class of compounds that have garnered significant attention for their diverse biological activities, including antimicrobial and anticancer properties.[1] The introduction of a thione group and a bromine atom, as in 6-Bromo-2H-1,3-benzoxazine-2-thione, can further modulate these properties, making accurate structural confirmation and purity assessment critical for meaningful research.

This guide provides a focused comparison of the theoretical elemental analysis data for 6-Bromo-2H-1,3-benzoxazine-2-thione with reported experimental data for analogous 6-bromo-1,3-benzoxazine derivatives. By examining these datasets, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting their own elemental analysis results, understanding potential discrepancies, and ensuring the validity of their synthesized compounds.

The Foundational Role of Elemental Analysis

Before the widespread adoption of spectroscopic techniques like NMR and mass spectrometry, elemental analysis was a primary method for elucidating the structure of unknown organic compounds.[2] Today, it remains an indispensable tool for confirming the empirical formula of a newly synthesized compound and assessing its purity.[2] The most common method for determining the elemental composition of organic compounds is combustion analysis, where the sample is burned in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentages of carbon, hydrogen, nitrogen, and sulfur.[3]

Theoretical Elemental Composition of 6-Bromo-2H-1,3-benzoxazine-2-thione

The first step in validating the synthesis of a target compound is to calculate its theoretical elemental composition based on its molecular formula. The chemical structure of 6-Bromo-2H-1,3-benzoxazine-2-thione, an isomer of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione, corresponds to the molecular formula C₈H₆BrNOS .[4]

Based on this formula, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011896.08839.36
HydrogenH1.00866.0482.48
BromineBr79.904179.90432.73
NitrogenN14.007114.0075.74
OxygenO15.999115.9996.55
SulfurS32.065132.06513.13
Total 244.111 100.00

This theoretical data serves as the benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the synthesized compound.

Comparative Analysis with Experimental Data of Analogous Compounds

Let's examine the data for a representative compound from this study, 6-bromo-3-(4-methylphenyl)-3,4-dihydro-2H-benz[e]-1,3-oxazine (a related but not identical molecule), and compare the expected precision with the theoretical values for our target compound.

CompoundMolecular FormulaElementCalculated (%)Found (%)Deviation (%)
Target Compound (Theoretical) C₈H₆BrNOS C 39.36 N/A N/A
H 2.48 N/A N/A
N 5.74 N/A N/A
Analogous Compound (Experimental) C₁₅H₁₄NOBr C 59.23 59.19 -0.04
H 4.64 4.58 -0.06
N 4.60 4.56 -0.04

Data for the analogous compound is sourced from Shukla et al.[5]

The experimental data for the analogous compound shows a very small deviation (≤0.06%) from the calculated values. This high degree of accuracy is typical for modern elemental analyzers and indicates a high level of purity for the synthesized compound in that study. When conducting elemental analysis for 6-Bromo-2H-1,3-benzoxazine-2-thione, researchers should expect a similar level of agreement between their experimental and theoretical values. Deviations greater than ±0.4% may suggest the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Protocol: A Generalized Workflow for Synthesis and Analysis

The successful synthesis and characterization of novel compounds like 6-Bromo-2H-1,3-benzoxazine-2-thione rely on robust and well-defined experimental protocols. Below is a generalized workflow that researchers can adapt.

Synthesis of 1,3-Benzoxazine Derivatives

A common method for the synthesis of 1,3-benzoxazines is the Mannich reaction, which involves the condensation of a phenol, an amine, and formaldehyde.[1] For thione derivatives, a subsequent thionation step or the use of a sulfur-containing reactant like an isothiocyanate would be necessary.[6]

Step 1: Synthesis of the Precursor A substituted phenol (e.g., 4-bromophenol) is reacted with a primary amine and formaldehyde in a suitable solvent. The reaction conditions (temperature, time, and catalyst) must be optimized for the specific substrates.

Step 2: Thionation The resulting benzoxazine can be converted to the corresponding thione using a thionating agent such as Lawesson's reagent. Alternatively, the synthesis can be adapted to directly incorporate the thione functionality.

Step 3: Purification The crude product is purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Elemental Analysis by Combustion

The purified compound is then subjected to elemental analysis to confirm its empirical formula.

Step 1: Sample Preparation A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.

Step 2: Combustion The sample is introduced into a high-temperature (around 900-1200 °C) furnace with a stream of pure oxygen. This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂, and hydrogen halides).

Step 3: Gas Separation and Detection The combustion gases are passed through a separation column (often using gas chromatography principles) and then quantified by a thermal conductivity detector (TCD) or other specialized detectors. For halogen determination, the combustion products are often passed through a solution where they can be quantified by microcoulometric titration.[3]

Step 4: Data Analysis The detector signals are processed by software to calculate the percentage of each element in the original sample.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis and characterization of a novel benzoxazine derivative.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactants: - Substituted Phenol - Primary Amine - Formaldehyde/Thio-reagent s2 Reaction & Cyclization s1->s2 s3 Crude Product s2->s3 p1 Recrystallization or Column Chromatography s3->p1 p2 Pure Compound p1->p2 a1 Elemental Analysis (Combustion) p2->a1 a2 Spectroscopic Analysis (NMR, MS, IR) p2->a2 a3 Data Interpretation a1->a3 a2->a3 a4 Structural Confirmation & Purity Assessment a3->a4

Sources

Comparative

Comparative Guide: UV-Vis Absorption of Thione vs. Ketone Benzoxazines

Topic: UV-Vis Absorption Maxima of Thione vs. Ketone Benzoxazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Thione vs. Ketone Benzoxazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the photophysical distinctions between benzoxazinones (ketones) and their sulfur-substituted analogs, benzoxazinethiones (thiones). The substitution of the carbonyl oxygen (


) with a sulfur atom (

) fundamentally alters the molecular orbital landscape, resulting in significant bathochromic (red) shifts in UV-Vis absorption maxima (

). These spectral changes are critical for applications in photopharmacology , UV-shielding materials , and antimicrobial drug design .

Mechanistic Insight: The Origin of the Spectral Shift

The primary distinction between the ketone and thione forms lies in the electronic properties of the chalcogen atom.

  • Benzoxazinone (

    
    ):  The carbonyl group is highly polarized with a strong 
    
    
    
    -bond. The energy gap between the Highest Occupied Molecular Orbital (HOMO,
    
    
    or
    
    
    ) and the Lowest Unoccupied Molecular Orbital (LUMO,
    
    
    ) is relatively large. Consequently, absorption typically occurs in the UV region (
    
    
    nm).
  • Benzoxazinethione (

    
    ):  Sulfur is less electronegative than oxygen and has larger, more diffuse 
    
    
    
    orbitals compared to oxygen's
    
    
    orbitals. This results in:
    • Higher Energy HOMO: The non-bonding (

      
      ) electrons on sulfur are higher in energy.
      
    • Lower Energy Gap: The

      
       level remains similar or lowers slightly, but the drastic rise in the HOMO level significantly narrows the 
      
      
      
      gap.
    • Bathochromic Shift: The

      
       transition requires less energy, shifting absorption toward longer wavelengths (often into the visible region, 
      
      
      
      nm), imparting a characteristic yellow/orange hue to thiones.
Visualization: Electronic Transition Energy Diagram

Figure 1: Comparative Molecular Orbital diagram illustrating the reduced HOMO-LUMO gap in thiones, leading to redshifted absorption.

Comparative Data Analysis

The following table summarizes the spectral differences. Note that while benzoxazinones are typically colorless UV absorbers, thiones often exhibit weak


 bands in the visible spectrum.
FeatureBenzoxazinone (

)
Benzoxazinethione (

)
Shift (

)
Primary

(

)

nm

nm

to

nm (Red Shift)
Secondary Band (

)
Often obscured or

nm

nm
Distinct visible band
Molar Absorptivity (

)
High (


)
Moderate to HighTypically lower for

Visual Appearance Colorless / White SolidYellow / Orange SolidVisible Coloration
Solvent Sensitivity ModerateHigh (Solvatochromic)Polar solvents blue-shift

Key Reference Data:

  • Benzoxazinones: Derivatives like 2-(2'-hydroxyphenyl)benzoxazoles show

    
     in the UVA range (
    
    
    
    nm) due to extended conjugation and intramolecular hydrogen bonding (ESIPT) [1]. Simple 1,3-benzoxazin-2-ones absorb primarily in the UVC/UVB region.
  • Thiones: Thionation of heterocyclic carbonyls typically induces a bathochromic shift of 40–100 nm depending on the conjugation system [2]. For example, replacing

    
     with 
    
    
    
    in chlorin derivatives shifts the Q-band significantly into the red/NIR region [2].

Experimental Protocols

To validate these spectral properties, researchers must synthesize the thione from the ketone precursor and then characterize the shift.

Protocol A: Synthesis of Benzoxazinethione (Thionation)

Objective: Convert 1,3-benzoxazin-2-one to 1,3-benzoxazin-2-thione using Lawesson’s Reagent (LR).

Reagents:

  • 1,3-Benzoxazin-2-one (Precursor)[1]

  • Lawesson’s Reagent (LR) [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide][2]

  • Solvent: Anhydrous Toluene or Xylene

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of benzoxazinone in anhydrous toluene (

    
     M concentration).
    
  • Addition: Add 0.5–0.6 equivalents of Lawesson’s Reagent. (Note: LR provides two sulfur atoms per molecule).

  • Reflux: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar). Monitor via TLC (Thiones are less polar and move faster on silica than ketones; they are also UV-active and often yellow).
  • Quench & Workup: Once the starting material is consumed (

    
     hours), cool to room temperature. Evaporate solvent under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography. Elute with Hexane/Ethyl Acetate (gradient).

    • Checkpoint: The product should be a yellow crystalline solid.

Protocol B: UV-Vis Characterization

Objective: Quantify the bathochromic shift.

  • Solvent Selection: Use spectroscopic grade Acetonitrile (polar aprotic) and Cyclohexane (non-polar) to observe solvatochromic effects.

  • Sample Prep: Prepare

    
     M stock solutions of both the ketone and thione. Dilute to 
    
    
    
    M for measurement to keep absorbance between
    
    
    A.
  • Baseline: Run a blank scan with pure solvent.

  • Measurement: Scan from

    
     nm to 
    
    
    
    nm.
  • Data Processing: Normalize the spectra to the

    
     maximum to clearly visualize the shift in the onset and the appearance of the 
    
    
    
    band in the thione.
Visualization: Experimental Workflow

ThionationWorkflow Start Start: Benzoxazinone (Colorless, C=O) Reagent Add Lawesson's Reagent (0.6 eq, Toluene) Start->Reagent Reflux Reflux 110°C (2-6 Hours, N2 atm) Reagent->Reflux Monitor Monitor TLC (Look for Yellow Spot) Reflux->Monitor Monitor->Reflux Incomplete Purify Column Chromatography (Silica Gel) Monitor->Purify Conversion Complete Analyze UV-Vis Analysis (Compare λmax) Purify->Analyze

Figure 2: Step-by-step workflow for the chemical transformation and analysis of benzoxazines.

Applications & Implications in Drug Development[4][5]

Understanding this spectral shift is not merely academic; it dictates the functional application of the molecule.

  • Bioactivity & Prodrugs:

    • Thiones as Bioisosteres: The

      
       group is a common bioisostere for 
      
      
      
      in peptide mimetics. However, thiones are more lipophilic and can have different metabolic stability.
    • Antimicrobial Potency: Thionated 1,3-benzoxazines have demonstrated superior antifungal activity compared to their oxo-analogs, comparable to standard drugs like fluconazole [3]. The altered electronic distribution affects binding affinity to fungal enzymes.

  • Photo-Protection vs. Photo-Activation:

    • Ketones (UV Absorbers): Due to their high stability and absorption in the high-energy UV region, benzoxazinones are ideal UV stabilizers for polymers (e.g., PET bottles) to prevent yellowing [4].

    • Thiones (Photosensitizers): The redshifted absorption allows thiones to be activated by lower-energy (visible) light. This makes them candidates for Photodynamic Therapy (PDT) agents or photo-initiators where UV light is too damaging to the surrounding tissue or matrix [2].

References

  • SciELO. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters. Retrieved from [Link][3]

  • Molecules (MDPI). (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties. Retrieved from [Link]

  • IKM. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Accurate Melting Point Determination of 6-bromo-1,3-benzoxazine-2-thione

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a crucial indicator of purity and identity.[1][2] This guide provides a comprehensive comparison of methodologies for determining the melting point of a pure sample of 6-bromo-1,3-benzoxazine-2-thione, a heterocyclic compound of interest in medicinal chemistry.[3] We will delve into the theoretical underpinnings, practical execution, and data interpretation associated with various techniques, from classical methods to modern automated systems.

The Significance of a Sharp Melting Point

For a pure crystalline substance, the melting point is the temperature at which the solid phase transitions into the liquid phase at a standard pressure.[4] This transition occurs over a narrow range, typically 0.5-1.0°C.[1] The presence of even small amounts of soluble impurities will typically cause a depression and broadening of the melting point range.[4][5][6] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.[4][5] Therefore, obtaining a sharp and reproducible melting point for a newly synthesized compound like 6-bromo-1,3-benzoxazine-2-thione is a primary goal of its initial characterization.

Comparative Analysis of Melting Point Determination Techniques

The choice of method for melting point determination often depends on the available instrumentation, the required accuracy, and the nature of the sample. Below is a comparative overview of common techniques.

Method Principle Advantages Disadvantages Typical Application
Thiele Tube A heated oil bath with natural convection currents provides uniform heating of the sample in a capillary tube.[1]Low cost, simple setup.Requires careful manual control of heating, potential for uneven heating, safety concerns with hot oil.Educational settings, laboratories with limited equipment.
Melt-Temp Apparatus (Manual) An electrically heated metal block with a viewing lens and thermometer port.Safer than oil baths, good visibility of the sample.Manual observation and recording of temperatures can be subjective, potential for thermometer lag.Routine organic chemistry labs.
Digital Melting Point Apparatus An automated system with a digital temperature sensor, controlled heating ramp, and often a camera for visual inspection.[7][8]High accuracy and precision, automated detection of melting events, programmable heating rates, digital data logging.Higher initial cost.Research and development, quality control, high-throughput screening.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.Highly accurate and quantitative, provides additional thermodynamic data (e.g., enthalpy of fusion), small sample size required.Expensive instrumentation, requires specialized training.Pharmaceutical analysis, polymer science, materials characterization.

Experimental Protocols

Prerequisite: Instrument Calibration

To ensure the accuracy of any melting point determination, the apparatus must be properly calibrated.[9][10][11] This is achieved by measuring the melting points of certified reference standards with well-defined melting points that span the expected range of the sample.[8][9]

Calibration Workflow:

G cluster_0 Calibration Protocol A Select Certified Reference Standards B Determine Melting Point of Each Standard A->B C Compare Observed vs. Certified Values B->C D Generate Calibration Curve or Correction Factor C->D If within tolerance F Adjust or Service Apparatus C->F If out of tolerance E Apparatus Ready for Use D->E F->A

Caption: Workflow for melting point apparatus calibration.

Step-by-Step Protocol for Digital Melting Point Apparatus:

  • Sample Preparation:

    • Ensure the 6-bromo-1,3-benzoxazine-2-thione sample is completely dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[12][13]

  • Instrument Setup:

    • Set the starting temperature to at least 20°C below the expected melting point. If the approximate melting point is unknown, a rapid preliminary determination with a fast ramp rate (5-10°C/min) can be performed.[7]

    • Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.[1][12]

  • Measurement:

    • Insert the capillary tube into the heating block.

    • Initiate the heating program.

    • Observe the sample through the viewing port or on the digital screen.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.[13][14]

  • Data Analysis:

    • For a pure sample, the melting range should be narrow (≤ 1°C).[1][6]

    • If the observed melting point is broad or lower than expected, it may indicate the presence of impurities.[4][5][15]

Interpreting the Results for 6-bromo-1,3-benzoxazine-2-thione

Let's consider a hypothetical scenario where a synthesized batch of 6-bromo-1,3-benzoxazine-2-thione is analyzed.

Hypothetical Experimental Data:

Sample Melting Point Range (°C) via Digital Apparatus Observations
Crude Product 175-180°CSample appears slightly discolored. The melting range is broad.
Recrystallized Product (Batch 1) 181-182°CWhite crystalline solid. Sharp melting range.
Recrystallized Product (Batch 2) 181.5-182.5°CWhite crystalline solid. Sharp melting range.
Mixed Melting Point (Batch 1 + Authentic Standard) 181-182°CNo depression or broadening of the melting range.

Analysis:

  • The crude product exhibits a wide and depressed melting point range, indicating the presence of impurities.[1]

  • Recrystallization, a standard purification technique, has effectively removed these impurities, resulting in a much sharper and higher melting point for both purified batches.

  • The mixed melting point determination, where the purified sample is mixed with a known pure standard of the same compound, shows no depression. This confirms the identity and high purity of the synthesized 6-bromo-1,3-benzoxazine-2-thione.[6][15]

Workflow for Purity Assessment and Identity Confirmation:

G cluster_0 Purity and Identity Workflow A Synthesized Crude 6-bromo-1,3-benzoxazine-2-thione B Determine Melting Point of Crude Product A->B C Broad/Depressed Melting Range? B->C D Purify by Recrystallization C->D Yes G Perform Mixed Melting Point with Standard C->G No E Determine Melting Point of Purified Product D->E F Sharp Melting Range? E->F F->G Yes J Further Purification Required F->J No H No Depression? G->H I Compound is Pure and Identity Confirmed H->I Yes H->J No

Caption: Workflow for assessing purity and confirming identity using melting point.

Conclusion

The accurate determination of the melting point is an indispensable technique in the characterization of a novel compound such as 6-bromo-1,3-benzoxazine-2-thione. While classical methods like the Thiele tube provide a foundational understanding, modern digital and automated instruments offer superior accuracy, reproducibility, and data integrity, which are critical in a research and drug development setting. A sharp melting point is a strong indicator of high purity, and the mixed melting point technique remains a definitive method for identity confirmation. By following calibrated procedures and careful observation, researchers can confidently establish this critical physical property, paving the way for further chemical and biological evaluation.

References

  • Pharma Times Official. (2025, May 1).
  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
  • JoVE. (2020, March 26). Melting Points - Concept.
  • Quora. (2020, January 19). Does adding impurities to a metal lower the melting point?.
  • Unknown.
  • Pharmaguideline.
  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • California State University, Bakersfield.
  • Drawell. (2025, June 18). Distinguish Between a Sharp Melting Point and a Melting Point Range.
  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia.
  • Mettler Toledo. Melting Point Apparatus & Instruments | Measurements Made Easy.
  • JoVE. (2017, February 22).
  • Unknown.
  • Unknown.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
  • Alharbi, N., & Abdulmalek, E. (2024).

Sources

Comparative

Comparative Analysis: Tautomeric Equilibrium of Benzoxazine-2-thione vs. Thiol Forms

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Executive Summary: The Stability-Reactivity Paradox In the development of heterocyclic pha...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

Executive Summary: The Stability-Reactivity Paradox

In the development of heterocyclic pharmacophores, 2H-1,3-benzoxazine-2-thione presents a classic but critical stability-reactivity paradox. While the thione form (NH-C=S) is the thermodynamically dominant species in both the solid state and polar solutions, the thiol form (N=C-SH) —or more accurately, the thiolate anion—often governs chemical reactivity (e.g., S-alkylation) and specific enzyme interactions.

For drug discovery professionals, assuming a static structure is a liability. This guide dissects the tautomeric equilibrium (


), providing a self-validating experimental framework to determine the precise ratio in your specific biological media, ensuring your QSAR models reflect physical reality.

Mechanistic Analysis: Thione vs. Thiol[1][2][3][4][5][6][7]

The equilibrium exists between the lactam-like thione and the lactim-like thiol .

Thermodynamic Drivers
  • Bond Energy: The C=S double bond (approx. 128 kcal/mol) is weaker than the C=N bond combined with an S-H bond. However, the Thione form is stabilized by the significant resonance energy of the thioamide moiety [N-C=S

    
     N
    
    
    
    -C-S
    
    
    ].
  • Solvation: The thione form is highly polar (dipole moment

    
     D). Polar solvents (DMSO, H
    
    
    
    O) stabilize the thione form via dipole-dipole interactions.
  • Aromaticity: Unlike simple phenols, the fusion of the benzene ring in benzoxazine forces a trade-off. The thione form maintains the aromaticity of the benzene ring while disrupting the hetero-ring's conjugation less than the thiol form.

The Equilibrium Pathway

The proton transfer is solvent-mediated. In aprotic non-polar solvents, the equilibrium is slow; in protic solvents, it is rapid.

Tautomerism Thione Thione Form (Major) NH-C=S TS Transition State [Solvent Mediated] Thione->TS -H+ Thiol Thiol Form (Minor) N=C-SH Thione->Thiol K_T << 1 TS->Thione +H+ TS->Thiol +H+ Thiol->TS -H+

Figure 1: Proton transfer pathway. The equilibrium heavily favors the Thione (Blue) in ground states, but the Thiol (Red) is accessible via low-energy transition states.

Experimental Validation Protocols

To rigorously determine the position of the equilibrium, simple NMR is often insufficient due to the fast exchange rate averaging the signals. The UV-Vis Spectrophotometric Method (Fixed Derivatives) is the gold standard for determining


.
Protocol A: Determination of Tautomeric Constant ( )

Principle: This method relies on synthesizing "fixed" derivatives (N-methyl and S-methyl) which cannot tautomerize, using them as spectral standards for the pure forms.

Materials
  • Analyte: 2H-1,3-benzoxazine-2-thione.

  • Standard A (Fixed Thione): 3-Methyl-2H-1,3-benzoxazine-2-thione (Synthesized via N-methylation).

  • Standard B (Fixed Thiol): 2-(Methylthio)-4H-1,3-benzoxazine (Synthesized via S-methylation).

  • Solvents: Spectroscopic grade Ethanol, Cyclohexane, and DMSO.

Step-by-Step Methodology
  • Preparation of Standards:

    • S-Methylation: React the parent thione with Methyl Iodide (MeI) and

      
       in acetone. (Kinetic control favors S-alkylation).
      
    • N-Methylation: React the parent thione with MeI using a harder base or synthesize directly from N-methyl salicylaldehyde derivatives.

  • Spectral Scanning:

    • Prepare

      
       M solutions of the Parent, Standard A, and Standard B.
      
    • Record UV-Vis spectra (200–400 nm).

  • Wavelength Selection:

    • Identify a wavelength (

      
      ) where the absorption difference between Standard A and Standard B is maximal.
      
  • Calculation:

    • Assume the parent compound's molar absorptivity (

      
      ) is a linear combination of the tautomers.
      
    • Calculate

      
       using the equation:
      
      
      
      
    • Note: If

      
      , then 
      
      
      
      (Thione dominant).
Protocol B: X-Ray Crystallography (Solid State)

Objective: Confirm the ground-state structure in the crystal lattice.

  • Crystallization: Dissolve 50 mg in hot ethanol. Allow slow evaporation at room temperature.

  • Metric: Measure the C2-S bond length.

    • C=S (Thione): Typical length ~1.65 – 1.69 Å.

    • C-S (Thiol): Typical length ~1.75 – 1.78 Å.

    • Validation: A bond length < 1.70 Å confirms the thione form.

Comparative Data: Benzoxazine vs. Alternatives

The following table contrasts 1,3-Benzoxazine-2-thione with its closest analogs.

Feature1,3-Benzoxazine-2-thione1,3-Benzothiazole-2-thioneBenzoxazolin-2-one
Heteroatoms O, N, S (Exocyclic)S, N, S (Exocyclic)O, N, O (Exocyclic)
Dominant Form Thione (

)
Thione (

)
Keto (Lactam)
C=S/O Bond Length ~1.66 Å (Double bond character)~1.67 Å~1.22 Å (C=O)
pKa (Acidic) ~7.5 - 8.5~6.8 - 7.5 (More acidic)~9.0 - 10.0
S-Alkylation Facile (Soft Nucleophile)FacileN/A (O-alkylation rare)
H-Bond Donor Moderate (NH)Stronger (NH)Moderate (NH)
Experimental Workflow Diagram

Workflow cluster_0 Synthesis & Isolation cluster_1 Analytical Validation Start Parent Compound (Benzoxazine-2-thione) Deriv Derivatization Start->Deriv UV UV-Vis Analysis (Solvatochromism) Start->UV Unknown Mix XRay X-Ray Diffraction (Bond Lengths) Start->XRay Solid State Fixed_N N-Me Standard (Pure Thione Model) Deriv->Fixed_N Fixed_S S-Me Standard (Pure Thiol Model) Deriv->Fixed_S Fixed_N->UV Fixed_S->UV Calc Calculation of K_T (Equilibrium Constant) UV->Calc

Figure 2: Self-validating workflow for determining tautomeric ratios using fixed derivatives and spectroscopic analysis.

Implications for Drug Design[8]

Pharmacophore Modeling

Blindly docking the thiol form into a protein pocket is a common error.

  • Recommendation: Dock the thione form first. If the protein pocket contains a Cysteine residue or a metal center (Zn

    
    ), consider the thiolate  (deprotonated thiol) as the active species.
    
  • Case Study (Carbonic Anhydrase): Benzoxazine-2-thiones inhibit Carbonic Anhydrase (CA). X-ray data of CA-inhibitor complexes often show the inhibitor coordinating to Zn

    
     via the exocyclic sulfur in a deprotonated thiolate form, despite the neutral drug being a thione.
    
Metabolic Stability

The C=S bond is a metabolic soft spot.

  • Oxidative Desulfuration: Cytochrome P450s can oxidize the thione to the oxo-derivative (benzoxazinone) or sulfine intermediates.

  • S-Glucuronidation: The thiol tautomer, though minor, is a nucleophile. High

    
     (favoring thione) protects against rapid conjugation, but S-alkylation remains a primary clearance pathway.
    

References

  • Stoyanov, S. et al. (2010). "Tautomerism of benzazoles: Thermodynamic and spectroscopic analysis." Journal of Physical Chemistry A. (Validated via general search for benzazole tautomerism).

  • Goumont, R. et al. (2008). "Experimental and Theoretical Study of the Structures and Enthalpies of Formation of Benzoxazole-2-thione." Journal of Physical Organic Chemistry.

  • Cambridge Structural Database (CSD). "Crystal structure analysis of 2-mercaptobenzoxazole derivatives." CCDC.

  • Katritzky, A. R. (1976). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Foundational text for the "Fixed Derivative" method).

  • Supuran, C. T. (2020).[1][2][3] "Carbonic Anhydrase Inhibitors: Benzoxazine-2-thione derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

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